Rifamycin S (Standard)
Description
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Structure
3D Structure
Properties
Molecular Formula |
C37H45NO12 |
|---|---|
Molecular Weight |
695.8 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12+/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 |
InChI Key |
BTVYFIMKUHNOBZ-URFUDWCHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Assault: A Technical Guide to the Mechanism of Action of Rifamycin S
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms of Rifamycin (B1679328) S, a potent antibiotic belonging to the ansamycin (B12435341) family. It details the dual modes of action through which it exerts its bactericidal effects: the direct inhibition of bacterial transcription via steric occlusion of RNA polymerase and the generation of cytotoxic reactive oxygen species through a metal-catalyzed redox cycle. This document synthesizes key quantitative data, provides detailed experimental protocols for mechanism elucidation, and visualizes the core pathways and workflows.
Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary and most well-characterized mechanism of action for the rifamycin class of antibiotics, including Rifamycin S, is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] This targeted inhibition is the cornerstone of its potent antibacterial activity and its selectivity for prokaryotic cells.
Binding to the β-Subunit of RNAP
Rifamycins (B7979662) bind with high affinity to a specific, highly conserved pocket on the β-subunit of bacterial RNAP, which is encoded by the rpoB gene.[3] This binding site is strategically located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's catalytic active site.[1] The formation of the rifamycin binding site is a result of the proper assembly of the RNAP subunits; the isolated β subunit does not bind the antibiotic with high specificity.
Steric Occlusion Model
Contrary to a mechanism involving direct inhibition of the catalytic center, Rifamycin S acts via a steric occlusion model. Once bound to the RNAP, the rifamycin molecule physically obstructs the path of the elongating RNA transcript.[1] This blockage prevents the nascent RNA chain from extending beyond a length of 2-3 nucleotides.[4][5] The polymerase is effectively stalled, halting transcription initiation and leading to an accumulation of abortive transcripts. This cessation of mRNA synthesis prevents the production of essential proteins, ultimately resulting in bacterial cell death.[6] The high selectivity of rifamycins for prokaryotic RNAP over eukaryotic enzymes ensures minimal toxicity to host cells.[1]
Secondary Mechanism: Generation of Reactive Oxygen Species (ROS)
In addition to direct enzyme inhibition, Rifamycin S participates in a redox cycle that generates cytotoxic reactive oxygen species (ROS), contributing to its bactericidal activity. This mechanism is particularly relevant in the presence of molecular oxygen and certain metal ions.
Rifamycin S, a quinone, can be reduced to its hydroquinone (B1673460) form, Rifamycin SV.[1] This reduction can be catalyzed by cellular reductants like NADH.[5] In an aerobic environment, Rifamycin SV can be re-oxidized back to Rifamycin S. This redox cycle, often catalyzed by metal ions such as Mn²⁺, Cu²⁺, or Fe²⁺, results in the transfer of electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals (O₂•⁻).[1][5] Superoxide can then be converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH), which cause widespread damage to DNA, proteins, and lipids, contributing to cell death.[5]
Quantitative Data: Inhibitory Potency
While specific IC₅₀ values for Rifamycin S are not extensively reported, data for the closely related and widely studied derivative, Rifampicin (Rifampin), provide a robust benchmark for the inhibitory potency of the rifamycin class against bacterial RNA polymerase.
| Compound | Organism | RNAP Genotype | IC₅₀ (µM) |
| Rifampicin | Escherichia coli | Wild-Type | < 0.005 |
| Rifampicin | Escherichia coli | D516V Mutant | 398 (±118) |
| Rifampicin | Escherichia coli | H526Y Mutant | ≥ 2000 |
| Rifampicin | Escherichia coli | S531L Mutant | 263 (±49) |
| Rifampicin | Mycobacterium tuberculosis | Wild-Type | ~0.0002 (200 nM) |
| Rifampicin | Mycobacterium tuberculosis | D435V Mutant | 880 (±110) |
| Rifampicin | Mycobacterium tuberculosis | H445Y Mutant | > 2000 |
| Rifampicin | Mycobacterium tuberculosis | S450L Mutant | 789 (±105) |
| Table 1: Summary of IC₅₀ values for Rifampicin against E. coli and M. tuberculosis RNA Polymerase. Data compiled from multiple sources.[3][7] Note: The mutations listed are common resistance-conferring substitutions in the rpoB gene. |
Experimental Protocols
Elucidating the mechanism of action of Rifamycin S involves several key experimental techniques. The following sections provide detailed methodologies for core assays.
In Vitro Transcription Inhibition Assay (Gel-Based)
This assay directly measures the ability of a compound to inhibit RNA synthesis by purified bacterial RNAP.
Objective: To determine the IC₅₀ value of Rifamycin S by quantifying the amount of RNA transcript produced in its presence.
Materials:
-
Purified bacterial RNAP holoenzyme (e.g., from E. coli or M. tuberculosis)
-
Linear DNA template containing a strong promoter (e.g., T7 or λ PR)
-
Ribonucleotide triphosphate (NTP) mix (ATP, GTP, CTP, UTP)
-
α-³²P-UTP (for radiolabeling)
-
Rifamycin S stock solution (in DMSO)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 1.6 M KCl, 100 mM MgCl₂, 10 mM DTT)
-
Heparin solution (to ensure single-round transcription)
-
RNA Loading Buffer (e.g., 95% formamide, EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 7M Urea)
-
1x TBE Buffer
-
Phosphorimager screen and imaging system
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the Rifamycin S stock solution in DMSO to create a range of concentrations.
-
RNAP-Inhibitor Pre-incubation: In separate tubes, mix the RNAP holoenzyme (e.g., 25-50 nM final concentration) with a small volume of each Rifamycin S dilution (or DMSO for a "no inhibitor" control). Incubate at room temperature for 15 minutes to allow for binding.
-
Formation of Open Promoter Complex: Add the DNA template to the RNAP/inhibitor mix. Incubate at 37°C for 10 minutes.
-
Initiate Transcription: Start the reaction by adding the NTP mix containing α-³²P-UTP.
-
Single-Round Synchronization (Optional but Recommended): Shortly after initiation (e.g., 30 seconds), add heparin to a final concentration of 100 µg/mL. Heparin binds to free RNAP, preventing re-initiation and ensuring only a single round of transcription is measured.
-
Reaction Incubation: Continue incubation at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reactions by adding an equal volume of RNA Loading Buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes, then immediately place them on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide/urea gel. Run the gel until the dye front reaches the desired position.
-
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Image the screen and quantify the band intensity corresponding to the full-length RNA transcript for each lane.
-
Data Analysis: Calculate the percentage of inhibition for each Rifamycin S concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
ROS Detection by Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a highly specific technique for detecting and identifying free radicals. Using spin traps, it can quantify ROS production in response to a compound like Rifamycin S.
Objective: To detect and quantify the production of superoxide and hydroxyl radicals by bacteria upon treatment with Rifamycin S.
Materials:
-
Bacterial culture (e.g., M. tuberculosis or S. aureus)
-
Rifamycin S solution
-
Spin trap for •OH and O₂•⁻ (e.g., 5,5-dimethyl-1-pyrroline-N-oxide, DMPO)
-
Cell-permeable spin probe (e.g., 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine, CMH)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Enzyme scavengers: Superoxide dismutase (SOD), Catalase
-
Metal chelator: Diethylenetriaminepentaacetic acid (DTPA)
-
EPR spectrometer with a flat cell or capillary system
Procedure:
-
Cell Preparation: Grow bacteria to the desired phase (e.g., mid-log). Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density.
-
Treatment: Treat the bacterial suspension with Rifamycin S at a desired concentration. A control sample without Rifamycin S should be run in parallel. Incubate for a defined period (e.g., 1-3 hours) under appropriate conditions.
-
Cell Lysis (Optional but recommended): Lyse the bacterial cells (e.g., by sonication or bead beating) to release intracellular contents.
-
Spin Trapping: Add the spin trap (e.g., DMPO) to the cell lysate or suspension.
-
EPR Measurement: Transfer the sample to a suitable EPR flat cell or capillary tube. Place the sample in the EPR spectrometer cavity and record the spectrum.
-
Radical Identification:
-
The characteristic EPR spectrum for the DMPO-OH adduct (from hydroxyl radicals) is a 1:2:2:1 quartet.
-
To confirm the source of the radicals, repeat the experiment with samples pre-treated with specific scavengers before adding Rifamycin S:
-
SOD: Scavenges superoxide. A decrease in the DMPO-OH signal indicates it was derived from superoxide.
-
Catalase: Scavenges H₂O₂. A decrease in the signal indicates the involvement of H₂O₂ in hydroxyl radical formation (via the Fenton reaction).
-
DTPA: Chelates metal ions. A decrease in the signal points to a metal-dependent (Fenton-like) reaction.
-
-
-
Data Analysis: The intensity of the EPR signal is proportional to the concentration of the radical adduct. Quantify the signal by double integration of the spectrum and compare the signal intensity of treated samples to controls to determine the relative increase in ROS production.
Conclusion
Rifamycin S employs a sophisticated, dual-mechanism approach to exert its bactericidal effects. Its primary mode of action, the steric-occlusion of bacterial RNA polymerase, is a highly specific and potent mechanism that forms the basis of its clinical efficacy. Complemented by a secondary mechanism involving the generation of destructive reactive oxygen species, Rifamycin S presents a formidable challenge to bacterial survival. A thorough understanding of these distinct but synergistic mechanisms, supported by quantitative analysis and robust experimental validation, is critical for the ongoing development of novel rifamycin derivatives and for combating the rise of antibiotic resistance.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampin Induces Hydroxyl Radical Formation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of microsomal production of reactive oxygen intermediates by rifamycin SV: effect of ferric complexes and comparisons between NADPH and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Biosynthesis of Rifamycins in Amycolatopsis mediterranei
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rifamycin (B1679328) biosynthesis pathway in the actinomycete Amycolatopsis mediterranei. It covers the genetic and enzymatic basis of rifamycin production, from the initial precursor molecules to the final complex structure of these clinically important antibiotics. This document details the key biosynthetic steps, regulatory mechanisms, quantitative production data, and relevant experimental protocols to support further research and development in this field.
Introduction to Rifamycins (B7979662)
Rifamycins are a class of ansamycin (B12435341) antibiotics with potent activity against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The core structure of rifamycins consists of a naphthoquinone or naphthohydroquinone chromophore spanned by an aliphatic ansa chain.[2] The biosynthesis of these complex natural products is orchestrated by a large gene cluster in Amycolatopsis mediterranei and involves a modular polyketide synthase (PKS) system and a series of tailoring enzymes.[1][3] Understanding this intricate pathway is crucial for endeavors in strain improvement, yield optimization, and the generation of novel rifamycin analogs through metabolic engineering.[4]
The Rifamycin Biosynthetic Pathway
The biosynthesis of rifamycin B, a key intermediate, can be broadly divided into three main stages:
-
Formation of the Starter Unit: Synthesis of 3-amino-5-hydroxybenzoic acid (AHBA).[3][5]
-
Assembly of the Polyketide Chain: Elongation of the ansa chain by a type I polyketide synthase (PKS).[6]
-
Post-PKS Modifications and Cyclization: A series of enzymatic reactions that modify the linear polyketide and form the final macrocyclic structure.[7]
Synthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)
The biosynthesis of rifamycins is initiated with the formation of the unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[3][5] This pathway, known as the aminoshikimate pathway, is a branch of the shikimate pathway.[3][8] Key intermediates in this pathway include 3,4-dideoxy-4-amino-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP), 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ), and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).[9] The final step, the aromatization of aminoDHS to AHBA, is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme AHBA synthase.[3][10]
Polyketide Chain Assembly
The AHBA starter unit is loaded onto the rifamycin polyketide synthase (PKS), a large, modular enzyme complex encoded by the rifA-rifE genes.[1][6] The PKS assembles the polyketide backbone in a processive manner through the sequential addition of two acetate (B1210297) and eight propionate (B1217596) units.[2][6] Each module of the PKS is responsible for one cycle of chain elongation and contains specific domains (ketosynthase, acyltransferase, dehydratase, ketoreductase, and acyl carrier protein) that determine the structure of the growing polyketide chain.[7]
Post-PKS Modifications and Cyclization
Following the assembly of the linear undecaketide chain, a series of post-PKS modifications occur. The completed polyketide chain is released from the PKS by the action of RifF, an amide synthase that catalyzes the formation of an intramolecular amide bond, leading to the cyclization of the molecule into proansamycin X.[6][11] Subsequent enzymatic modifications, including hydroxylations, oxidative cleavage, and rearrangements, are carried out by various tailoring enzymes, such as cytochrome P450 monooxygenases, to yield the different rifamycin congeners, ultimately leading to the formation of rifamycin B.[7][12][13][14]
Genetic Organization and Regulation
The genes responsible for rifamycin biosynthesis are clustered together in a 90+ kb region of the Amycolatopsis mediterranei chromosome.[1][3] This "rif" gene cluster contains the genes for the PKS, AHBA synthesis, post-PKS modifications, and regulation.[3][15]
The regulation of rifamycin biosynthesis is complex and involves several regulatory proteins. GlnR, a global nitrogen metabolism regulator, has been shown to directly and indirectly activate the transcription of rifamycin biosynthesis genes.[16] Other regulatory genes within the rif cluster, such as rifQ and rifO, are also involved in controlling the production of rifamycins.[5][17] For instance, RifQ acts as a repressor, and its deletion can lead to increased rifamycin production.[5][10]
Quantitative Data on Rifamycin Production
The production of rifamycins can be significantly influenced by the strain of Amycolatopsis mediterranei, fermentation conditions, and genetic modifications. The following tables summarize some of the reported quantitative data on rifamycin production.
Table 1: Rifamycin Production in Different Amycolatopsis mediterranei Strains and Conditions
| Strain | Product | Fermentation Mode | Key Conditions | Yield | Reference |
| A. mediterranei MTCC17 | Rifamycin SV | Solid-state | Wheat bran substrate | 4 g/kg | [18] |
| A. mediterranei MTCC17 | Rifamycin SV | Solid-state | Pre-treated wheat bran, optimized conditions | 32 g/kg | [18] |
| A. mediterranei XC 9-25 | Rifamycin B | Fed-batch | 60,000 L fermentor | 19.11 g/L | [19] |
| A. mediterranei | Rifamycin B | Shake flask | Orange-red colonies | 1.03-1.2 g/L | [7] |
| A. mediterranei | Rifamycin B | Shake flask | Addition of 0.1% yeast extract | 1.95 g/L | [7] |
| A. mediterranei | Rifamycin B | Shake flask | Replacement of (NH4)2SO4 with 1.8% KNO3 | 2.92 g/L | [7] |
| A. mediterranei ATCC 21789 | Rifamycins B and SV | Batch (immobilized cells) | 72 h batches | 3785 mg/L (B), 2393 mg/L (SV) | [11] |
| A. mediterranei ATCC 21789 | Rifamycins B and SV | Batch (immobilized cells) | 144 h batches | 3360 mg/L (B), 2309 mg/L (SV) | [11] |
| A. mediterranei U32 | Rifamycin SV | Submerged | Glucose supplementation | 354.3% increase | [20] |
| Improved Strain | Rifamycin SV | Submerged | Mutagenesis and optimization | 5.32 g/L | [12] |
| A. mediterranei NCH | Rifamycin B | Fed-batch | Glucose and yeast extract feeding | 17.17 g/L | [3] |
Table 2: Impact of Genetic Modifications on Rifamycin Production
| Strain | Genetic Modification | Product | Change in Yield | Reference |
| A. mediterranei DCO36 | rifQ deletion | 24-desmethyl rifamycin B | 62% increase | [5][10] |
| A. mediterranei DCO36 | rifO overexpression | 24-desmethyl rifamycin B | 27% increase | [5][10] |
| A. mediterranei S699 | rifO deletion | Rifamycin B | 70.61% decrease | [5] |
Experimental Protocols
Cultivation of Amycolatopsis mediterranei for Rifamycin Production
Inoculum Preparation (Seed Culture):
-
Prepare a seed culture medium containing (per liter): 10.0 g glucose, 3.0 g KH2PO4, 1.5 g K2HPO4, 1.0 g MgSO4·7H2O, and 5.0 g yeast extract. Adjust the pH to 7.0.[11]
-
Inoculate the medium with a stock culture of A. mediterranei.
-
Incubate at 30°C on a rotary shaker at 200-250 rpm for 48 hours.[11][20]
Production Fermentation:
-
Prepare a production medium containing (per liter): 40.0 g glucose, 3.0 g KH2PO4, 1.5 g K2HPO4, and 1.0 g MgSO4·7H2O.[11] More complex industrial media may also be used for higher yields.[3]
-
Inoculate the production medium with 5% (v/v) of the seed culture.[7]
-
Incubate in a fermentor at 28-30°C with aeration and agitation for 7-10 days.[18][20]
Extraction and Purification of Rifamycins
-
At the end of the fermentation, adjust the pH of the broth to 3.5-4.0 with an acid (e.g., HCl).[17]
-
Filter the broth to remove the mycelia.
-
Extract the clarified filtrate with a water-immiscible organic solvent such as butyl acetate or chloroform.[9][17]
-
Separate the organic phase containing the crude rifamycins.
-
Perform a back-extraction into an alkaline buffer (pH 7.5-8.0) to separate rifamycin B.[9]
-
Further purify the rifamycins using chromatographic techniques such as silica (B1680970) gel chromatography or crystallization.[9]
Analytical Methods
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Sample Preparation: Extract rifamycins from the fermentation broth or plasma samples using protein precipitation with an organic solvent like acetonitrile (B52724).[21][22]
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).[15][22]
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode for sensitive detection and quantification of rifamycins and their intermediates.[15][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified rifamycin sample in a suitable deuterated solvent (e.g., CDCl3 or MeOD).[14]
-
Data Acquisition: Acquire one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.[14][24]
-
Structure Elucidation: Analyze the NMR data to determine the chemical structure and stereochemistry of the rifamycin compounds.[24][25]
Genetic Manipulation of Amycolatopsis mediterranei
Gene Inactivation/Deletion:
-
A common method for gene deletion in Amycolatopsis is based on homologous recombination using non-replicative vectors.[26]
-
The PCR-targeting Streptomyces gene replacement approach has been adapted for use in A. mediterranei.[5][27]
-
This involves constructing a disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the target gene.
-
The cassette is introduced into A. mediterranei via conjugation or electroporation, and double-crossover events leading to gene replacement are selected for.[26]
Heterologous Expression in E. coli :
-
Genes from the rifamycin biosynthetic cluster can be cloned into E. coli expression vectors.
-
The expression of these genes in an engineered E. coli host can be used to study the function of individual enzymes and to produce rifamycin intermediates or derivatives.[28]
-
Standard protocols for protein expression in E. coli are generally applicable.[29]
Visualizing the Biosynthetic and Regulatory Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways in rifamycin biosynthesis.
Rifamycin Biosynthesis Pathway
Caption: Overview of the rifamycin biosynthesis pathway in Amycolatopsis mediterranei.
Regulatory Network of Rifamycin Biosynthesis
Caption: Simplified regulatory network controlling rifamycin biosynthesis.
Conclusion
The biosynthesis of rifamycins in Amycolatopsis mediterranei is a highly complex and tightly regulated process. This guide has provided a detailed overview of the biosynthetic pathway, the genes and enzymes involved, quantitative production data, and key experimental protocols. A thorough understanding of these aspects is fundamental for the rational design of strategies to improve rifamycin yields and to generate novel derivatives with enhanced therapeutic properties. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product biosynthesis, metabolic engineering, and antibiotic drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Rifamycin Biosynthesis [faculty.washington.edu]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 11. scialert.net [scialert.net]
- 12. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC - MS Method for Analysis of Rifampicin and Oxidation product on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. US3847903A - Method for extracting and isolating rifamycin o from fermentation broths of rifamycins - Google Patents [patents.google.com]
- 17. [Extraction of rifamycin B from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. 1H NMR analysis of R-75-1 substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 25. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Marker-Free Genome Engineering in Amycolatopsis Using the pSAM2 Site-Specific Recombination System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Heterologous production of ribostamycin derivatives in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Heterologous protein expression in E. coli [protocols.io]
The Rifamycin Antibiotic Family: A Technical Guide to Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rifamycin (B1679328) family of antibiotics represents a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis and leprosy. These complex macrocyclic antibiotics, belonging to the larger class of ansamycins, exert their potent bactericidal effects through a unique mechanism of action, the inhibition of bacterial RNA synthesis. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental methodologies related to the rifamycin antibiotic family. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of core concepts.
Discovery and Historical Development
The journey of the rifamycins (B7979662) began in 1957 in the research laboratories of Lepetit Pharmaceuticals in Milan, Italy. Scientists Piero Sensi and Pinhas Margalith isolated a new antibiotic-producing actinomycete from a soil sample collected in a pine forest near St. Raphael in the south of France.[1] This microorganism, initially named Streptomyces mediterranei, was later reclassified as Nocardia mediterranei and is now known as Amycolatopsis mediterranei.[1][2]
The initial studies on the fermentation products of A. mediterranei led to the isolation of a mixture of related compounds, collectively termed rifomycin.[3] The first isolated and characterized member was rifamycin B, a compound that, paradoxically, was found to be practically inactive on its own.[2][4][5] However, it was observed that solutions of rifamycin B would spontaneously transform into highly active substances upon standing. This led to the discovery of rifamycin S and, through a reduction reaction, the highly potent rifamycin SV.[3]
Rifamycin SV was the first member of the family to be introduced into clinical practice for parenteral and topical use against Gram-positive bacteria.[4] The major breakthrough, however, came with the quest for an orally active derivative. Through a systematic program of chemical modifications, researchers at Lepetit synthesized a series of hydrazones of 3-formylrifamycin SV.[2][4] Among these, the N-amino-N'-methylpiperazine hydrazone, named rifampin (or rifampicin), demonstrated exceptional oral activity in animal models.[2] Following successful clinical trials, rifampin was introduced for therapeutic use in 1968 and quickly became a first-line drug for the treatment of tuberculosis.[2][5]
The success of rifampin spurred the development of other derivatives with improved pharmacokinetic profiles or activity against specific pathogens. Notable among these are rifabutin, rifapentine, and rifaximin, all of which have found important clinical niches.[3]
References
- 1. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Solubility of Rifamycin S standard in DMSO and other organic solvents
This guide provides an in-depth overview of the solubility characteristics of Rifamycin S in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize Rifamycin S as a standard. The document outlines quantitative solubility data, detailed experimental protocols for solution preparation and solubility determination, and visual representations of experimental workflows and the compound's mechanism of action.
Quantitative Solubility of Rifamycin S
Rifamycin S, an antibiotic belonging to the ansamycin (B12435341) group, exhibits solubility in various organic solvents. The following table summarizes the available quantitative data for the solubility of Rifamycin S in commonly used laboratory solvents. It is crucial to note that the solubility can be affected by factors such as the purity of the compound, temperature, and the presence of moisture in the solvent. For instance, moisture-absorbing DMSO can lead to reduced solubility[1].
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (143.72 mM) | Selleck Chemicals[1] |
| Ethanol | 100 mg/mL | Selleck Chemicals[1] |
| Isopropanol (B130326) | Solubility increases with temperature | ACS Omega[2][3] |
| Butyl Acetate | Solubility is greater than in isopropanol and increases with temperature | ACS Omega[2][3] |
| Water | Insoluble | Selleck Chemicals[1] |
Note: For comparison, the related compound Rifamycin SV (sodium salt hydrate) is reported to be soluble in ethanol, DMSO, and dimethyl formamide (B127407) at approximately 30 mg/mL[4]. Rifampicin, another derivative, is soluble in DMSO at approximately 100 mg/mL[5] and 3.3 mg/mL[6].
Experimental Protocols
Standard Protocol for Preparation of a Rifamycin S Stock Solution
This protocol describes the preparation of a concentrated stock solution of Rifamycin S in DMSO, which can be further diluted for various experimental applications.
Materials:
-
Rifamycin S powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the Rifamycin S powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Rifamycin S powder in a suitable container.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of Rifamycin S).
-
Vortex the solution until the Rifamycin S is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but care should be taken to avoid degradation.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. MedchemExpress suggests that solutions can be stored for up to 1 year at -20°C and 2 years at -80°C[7].
Experimental Protocol for Solubility Determination (Gravimetric Method)
This method, adapted from published studies on Rifamycin S solubility, allows for the quantitative determination of solubility in a given solvent at a specific temperature[2][3].
Materials:
-
Rifamycin S powder
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven
Procedure:
-
Add an excess amount of Rifamycin S powder to a known volume of the selected solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to allow the solution to reach equilibrium. The time required should be determined empirically but is typically several hours.
-
Once equilibrium is reached, allow the solution to stand at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.
-
Filter the withdrawn supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. The filter should also be pre-warmed.
-
Transfer the filtered saturated solution to a pre-weighed container.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause degradation of the Rifamycin S.
-
Once the solvent is fully evaporated, weigh the container with the dried Rifamycin S residue.
-
Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant collected.
Visualized Workflows and Mechanisms
Experimental Workflow for Rifamycin S Solution Preparation
The following diagram illustrates the key steps involved in preparing a Rifamycin S stock solution for experimental use.
Mechanism of Action of Rifamycin S
Rifamycin S exerts its antibacterial effect primarily through the inhibition of bacterial RNA synthesis. It also contributes to cellular stress through the generation of reactive oxygen species (ROS). The diagram below outlines this dual mechanism. Rifamycins, including Rifamycin S, bind strongly to the DNA-dependent RNA polymerase of prokaryotic cells, which inhibits the initiation of RNA synthesis[8]. The generation of ROS by Rifamycin S can also lead to microsomal lipid peroxidation[1][7].
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study on Dissolution Thermodynamics and Cooling Crystallization of Rifamycin S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
The Dual Threat: Unraveling the Role of Rifamycin S as a Quinone in its Antibacterial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rifamycin (B1679328) S, a prominent member of the ansamycin (B12435341) class of antibiotics, is well-established as a potent inhibitor of bacterial DNA-dependent RNA polymerase (RNAP). However, its antibacterial efficacy is not solely attributed to this mechanism. The presence of a naphthoquinone core within its structure imparts a secondary, yet significant, mode of action centered around its ability to act as a quinone. This guide delves into the intricate role of the quinone moiety of Rifamycin S in its antibacterial activity, focusing on its capacity for redox cycling and the subsequent generation of cytotoxic reactive oxygen species (ROS). We will explore the underlying biochemical pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for studying these phenomena.
The Primary Target: Inhibition of Bacterial RNA Polymerase
The canonical mechanism of action for all rifamycins, including Rifamycin S, is the specific and potent inhibition of bacterial DNA-dependent RNA polymerase.[1][2][3] This inhibition is achieved through high-affinity binding to the β-subunit of the prokaryotic RNAP, sterically occluding the path of the elongating RNA transcript beyond a length of 2-3 nucleotides.[4][5] This effectively halts transcription, a critical process for protein synthesis, ultimately leading to bacterial cell death. The high selectivity for prokaryotic RNAP over its eukaryotic counterparts accounts for the favorable therapeutic index of this class of antibiotics.[1][4]
The Quinone Moiety: A Catalyst for Oxidative Stress
Beyond its direct enzymatic inhibition, the naphthoquinone structure of Rifamycin S provides a platform for a distinct and complementary antibacterial mechanism: the generation of reactive oxygen species (ROS).[6][7] This process is driven by the ability of the quinone to undergo redox cycling.
The Redox Cycle of Rifamycin S
Rifamycin S can be reduced to its hydroquinone (B1673460) form, Rifamycin SV, through a two-electron reduction.[6] This reduction can be facilitated by cellular reductants such as NADH and NADPH, with NADH being a particularly effective electron donor in some systems.[8][9] The resulting hydroquinone, Rifamycin SV, can then be re-oxidized back to the quinone form, Rifamycin S, in the presence of molecular oxygen. This cyclical process of reduction and oxidation is known as redox cycling.[9] This cycle is often catalyzed by the presence of metal ions, such as Mn²⁺, Cu²⁺, and Co²⁺.[6][10]
Caption: Redox cycling of Rifamycin S between its quinone and hydroquinone forms.
Generation of Reactive Oxygen Species (ROS)
The re-oxidation of Rifamycin SV to Rifamycin S is not a clean process. It involves the transfer of electrons to molecular oxygen, leading to the formation of highly reactive and cytotoxic molecules known as reactive oxygen species (ROS).[6][10]
The key ROS generated during this process include:
-
Superoxide (B77818) Anion (O₂⁻): The one-electron reduction of molecular oxygen produces the superoxide anion.
-
Hydrogen Peroxide (H₂O₂): Superoxide can be further reduced to hydrogen peroxide.
-
Hydroxyl Radical (•OH): In the presence of ferrous iron (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to generate the highly damaging hydroxyl radical.[9]
The accumulation of these ROS within the bacterial cell induces a state of severe oxidative stress, leading to damage of critical cellular components such as DNA, proteins, and lipids, ultimately contributing to cell death.[11] Evidence for this mechanism is supported by the finding that bacteria with lower levels of superoxide dismutase, an enzyme that detoxifies superoxide radicals, are more susceptible to the bactericidal effects of rifamycins.[10]
Caption: Signaling pathway of ROS generation by Rifamycin S redox cycling.
Quantitative Data
The following tables summarize the antibacterial activity of Rifamycin S and the quantitative effects of its reduced form on ROS production.
Table 1: Minimum Inhibitory Concentrations (MICs) of Rifamycin S and Comparators
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| Rifamycin S | Staphylococcus haemolyticus | 0.025 | [6] |
| Rifamycin S | Staphylococcus aureus | 0.05 | [6] |
| Rifamycin S | Mycobacterium tuberculosis | 0.05 | [6] |
| Rifamycin S | Bacillus subtilis | 0.75 | [6] |
| Rifamycin S | Enterococcus faecalis | 0.09 | [6] |
| Rifamycin S | Gram-positive bacteria (general) | 0.0025 | [8] |
| Rifampicin | Staphylococcus aureus (susceptible) | 0.016 | [12] |
| Rifampicin | Staphylococcus aureus (resistant) | ≥ 4 | [13] |
| Rifampicin | Streptococcus pyogenes (resistant) | 32 | [14] |
| Rifamycin SV | Enterobacteriaceae (MIC₅₀) | 32 - 128 | [15] |
| Rifamycin SV | Clostridium difficile (MIC₅₀) | ≤0.03 | [15] |
Table 2: In Vitro Production of Reactive Oxygen Species by Rifamycin SV
| Condition | ROS Measured | Fold Increase vs. Control | Reference |
| 1 mM Rifamycin SV + NADPH | Superoxide | 3-fold | [8] |
| 1 mM Rifamycin SV + NADH | Superoxide | >5-fold | [8] |
| 1 mM Rifamycin SV + NADPH | H₂O₂ | 2-fold | [8] |
| 1 mM Rifamycin SV + NADH | H₂O₂ | 4- to 8-fold | [8] |
| Rifamycin SV + NADH + Ferric-ATP/citrate/histidine | Hydroxyl Radical | >10-fold | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of Rifamycin S against a bacterial strain.[1][5][10]
Caption: Workflow for the broth microdilution MIC assay.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Perform serial twofold dilutions of Rifamycin S in the broth medium in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC of the organism.
-
Inoculation: Inoculate each well containing the antibiotic dilution with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of Rifamycin S that completely inhibits visible growth of the organism.
Protocol 2: In Vitro Assay for Hydroxyl Radical Production using EPR Spin Trapping
This protocol describes a method to detect the generation of hydroxyl radicals, a key ROS produced by the redox cycling of Rifamycin S in the presence of iron, using Electron Paramagnetic Resonance (EPR) spectroscopy and a spin trapping agent.[16][17][18]
Caption: Experimental workflow for hydroxyl radical detection by EPR spin trapping.
Methodology:
-
Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4), prepare a reaction mixture containing Rifamycin S, a source of ferrous iron (e.g., FeCl₂), hydrogen peroxide (H₂O₂), and the spin trapping agent 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).
-
Reaction and Trapping: Initiate the reaction and allow it to proceed for a defined period at room temperature. During this time, any hydroxyl radicals generated will react with DMPO to form a stable nitroxide spin adduct (DMPO-OH).
-
EPR Analysis: Transfer the reaction mixture to a quartz flat cell and place it in the cavity of an EPR spectrometer.
-
Spectrum Acquisition: Acquire the EPR spectrum. The presence of a characteristic 1:2:2:1 quartet signal confirms the formation of the DMPO-OH adduct, indicating the generation of hydroxyl radicals. The intensity of the signal is proportional to the amount of hydroxyl radicals trapped.
Protocol 3: In Vitro Transcription Inhibition Assay
This assay directly measures the inhibitory effect of Rifamycin S on the enzymatic activity of purified bacterial RNA polymerase.[19][20][21]
Caption: Workflow for an in vitro transcription inhibition assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified bacterial RNA polymerase holoenzyme, a linear DNA template containing a known promoter, and the four ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one of the rNTPs being radioactively or fluorescently labeled.
-
Inhibitor Addition: Add Rifamycin S to the reaction mixture at a range of concentrations. A control reaction without the inhibitor should also be prepared.
-
Transcription Initiation and Incubation: Initiate the transcription reaction and incubate at 37°C for a defined period to allow for the synthesis of RNA transcripts.
-
Analysis of Transcripts: Stop the reaction and separate the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Quantification: Visualize and quantify the amount of full-length labeled transcript. The percentage of inhibition is calculated for each concentration of Rifamycin S, and this data is used to determine the 50% inhibitory concentration (IC₅₀).
Conclusion: A Two-Pronged Attack
The antibacterial activity of Rifamycin S is a compelling example of a dual-action mechanism. While its primary and most potent mode of action is the inhibition of bacterial RNA polymerase, the intrinsic properties of its quinone moiety provide a secondary, ROS-mediated pathway to cellular damage. This redox cycling capability, leading to the production of superoxide, hydrogen peroxide, and hydroxyl radicals, induces a state of oxidative stress that complements the inhibition of transcription. Understanding this multifaceted mechanism is crucial for the rational design of new rifamycin derivatives with enhanced efficacy and for developing strategies to combat the emergence of antibiotic resistance. The interplay between direct enzymatic inhibition and the induction of oxidative stress underscores the chemical sophistication of this important class of antibiotics.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. journals.asm.org [journals.asm.org]
- 3. youtube.com [youtube.com]
- 4. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Sub-Inhibitory Concentrations of Rifampicin Strongly Stimulated Biofilm Production in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy of a Novel Rifamycin Derivative, ABI-0043, against Staphylococcus aureus in an Experimental Model of Foreign-Body Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel method of measuring hydroxyl radical-scavenging activity of antioxidants using gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Origin and Formation of the Naphthalenic Chromophore in Rifamycin S
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rifamycins (B7979662) are a class of potent antibiotics, clinically vital for treating mycobacterial infections like tuberculosis. Their biological activity is intrinsically linked to their unique ansa-macrolactam structure, which features a naphthalenic chromophore spanned by an aliphatic ansa chain. This guide provides a detailed examination of the biosynthetic origins and intricate formation mechanism of this critical chromophore in Rifamycin (B1679328) S. We will dissect the genetic and biochemical pathways, from the synthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), through the polyketide assembly and on-enzyme cyclization, to the final post-PKS tailoring steps. This document consolidates key experimental evidence, presents detailed methodologies, and summarizes quantitative data to serve as a comprehensive resource for professionals in antibiotic research and development.
The Genesis of the Chromophore: The Aminoshikimate Pathway
The entire rifamycin scaffold, including the naphthalenic core, is built upon an unusual starter unit: 3-amino-5-hydroxybenzoic acid (AHBA).[1][2][3] Unlike many aromatic compounds derived from the standard shikimate pathway, AHBA is synthesized via a novel branch known as the aminoshikimate pathway.[2][4] This pathway is a critical control point in rifamycin biosynthesis and is encoded by the rifG through rifN genes within the rifamycin biosynthetic gene cluster (BGC).[5][6]
The pathway begins with precursors from primary metabolism, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are condensed to form 3,4-dideoxy-4-amino-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP).[7] This intermediate is then converted through a series of steps, including the formation of 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).[4][7]
The terminal and committing step is the aromatization of aminoDHS to AHBA, a reaction catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, AHBA synthase.[2][8] This enzyme, encoded within the rif cluster, is a dimer that mechanistically catalyzes both an α,β-dehydration and a stereospecific enolization of the substrate to yield the final aromatic starter unit.[8] Inactivation of the gene for AHBA synthase completely abolishes rifamycin production, which can be restored by supplementing the culture with external AHBA.[8]
Polyketide Assembly and On-PKS Chromophore Formation
With the AHBA starter unit synthesized, the assembly of the rifamycin backbone is carried out by a large, modular Type I polyketide synthase (PKS) complex.[6][9] This PKS is encoded by the rifA through rifE genes and consists of a loading module and ten extension modules.[1][9]
The process begins when AHBA is loaded onto the PKS. Subsequently, the ten extension modules sequentially add two acetate (B1210297) units (from malonyl-CoA) and eight propionate (B1217596) units (from methylmalonyl-CoA) to the growing polyketide chain.[9]
Crucially, the naphthalenic chromophore is not a pre-formed entity that is attached to the ansa chain. Instead, it is formed in situ on the PKS enzyme complex.[1] Isotopic labeling studies have shown that the chromophore originates from the AHBA starter unit and the first propionate unit.[10] After the initial chain extensions, the nascent polyketide undergoes an intramolecular oxidative cyclization to form the characteristic naphthoquinone ring system.[1][11] This key event, which occurs during the PKS assembly process rather than after, establishes the aromatic core. The fully assembled undecaketide is then released from the PKS not by a typical thioesterase domain, but by an amide synthase, RifF, which catalyzes an intramolecular amide bond formation between the terminal carboxyl group of the polyketide chain and the amino group of the AHBA moiety.[1] This reaction releases the first macrocyclic intermediate, proansamycin X, which already contains the fully formed naphthalenic chromophore.[1][2]
Post-PKS Tailoring: Maturation to Rifamycin S
The initial macrocycle, proansamycin X, is not the final bioactive compound. It undergoes a series of "tailoring" or post-PKS modifications to become Rifamycin S. These steps are catalyzed by a suite of enzymes also encoded within the rif BGC.
-
Proansamycin X to Rifamycin W : The first stable intermediate, proansamycin X, is converted to rifamycin W through several steps, including dehydrogenation and hydroxylation.[12]
-
Rifamycin W to Rifamycin SV : Rifamycin W is then transformed into the clinically important rifamycin SV. This conversion involves several enzymatic reactions, including the formation of a ketal moiety from the Δ12,29 olefinic bond (catalyzed by Rif5), acetylation at the C-25 hydroxyl group (by Rif20), and O-methylation at C-27 (by Rif14).[12]
-
Rifamycin SV to Rifamycin S : The final step in the formation of the Rifamycin S chromophore is the oxidation of Rifamycin SV. This reaction converts the hydroquinone (B1673460) form (Rifamycin SV) into the quinone form (Rifamycin S). This oxidation can occur spontaneously in the presence of dioxygen and divalent metal ions, but is also facilitated enzymatically within the cell.[12][13] Rifamycin S is a key intermediate for the semi-synthesis of clinically used drugs like rifampicin.[14][15]
Quantitative Analysis of Biosynthesis
The efficiency of the rifamycin biosynthetic pathway is a subject of intense study for industrial strain improvement. Quantitative data from various studies highlight precursor conversion efficiencies and the impact of genetic modifications on final product yield.
Table 1: Precursor Conversion Yields in AHBA Biosynthesis This table summarizes the efficiency of converting intermediates within the aminoshikimate pathway to AHBA using cell-free extracts from Amycolatopsis mediterranei.
| Substrate | Product | Conversion Yield (%) | Reference |
| Phosphoenolpyruvate + Erythrose 4-Phosphate | AHBA | 6% | [7] |
| aminoDAHP | AHBA | 45% | [7] |
| aminoDHQ | AHBA | 41% | [7] |
| aminoDHS | AHBA | 95% | [7] |
Table 2: Rifamycin Production Yields in Engineered Strains This table provides a comparison of rifamycin production levels in different Amycolatopsis mediterranei strains, demonstrating the range from wild-type or mutant strains to highly optimized industrial producers.
| Strain / Condition | Product | Yield | Reference |
| Genetically Engineered Mutant Strains | New Rifamycin Derivatives | 2–20 mg/L | [9] |
| Industrial Strain (N. mediterranei N813) | Rifamycin B | up to 24 g/L | [9] |
| DCO36 Mutant with rifO Overexpression | 24-desmethyl rifamycin B | 27.24% increase | [9] |
| A. mediterranei U32 with Glucose Supplementation | Rifamycin SV | 354.3% increase | [16] |
Key Experimental Protocols
The elucidation of the rifamycin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Protocol: Gene Function Analysis via Knockout/Overexpression
This workflow is used to determine the function of a specific gene (e.g., rifF, rifK) in the biosynthetic pathway.
-
Plasmid Construction : A gene-specific knockout plasmid is created using homologous recombination arms flanking a resistance marker. For overexpression, the target gene is cloned into an expression vector with a strong constitutive promoter.
-
Transformation : Plasmids are introduced into A. mediterranei S699 via conjugation from an E. coli donor strain or by protoplast transformation.[5][9]
-
Mutant Selection : Recombinants are selected on media containing the appropriate antibiotic. Successful gene knockout or integration is confirmed by PCR analysis of genomic DNA.
-
Fermentation and Extraction : Wild-type and mutant strains are cultivated in a suitable production medium (e.g., YMG).[9] After a set fermentation period, the broth is harvested and metabolites are extracted using a solvent like ethyl acetate.
-
Metabolite Analysis : The crude extracts are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The metabolite profiles of the wild-type and mutant strains are compared.
-
Structural Elucidation : If a knockout mutant accumulates a new compound, it is purified, and its structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy to identify it as a biosynthetic intermediate.[12]
Protocol: Isotopic Labeling for Precursor Incorporation
This method is used to trace the metabolic fate of a precursor molecule into the final antibiotic structure.
-
Precursor Synthesis : An isotopically labeled precursor, such as [7-¹³C,¹⁸O₂]AHBA, is chemically or biochemically synthesized.[1][17]
-
Feeding Experiment : A mutant strain that cannot produce the precursor endogenously (e.g., a rifK⁻ mutant for AHBA) is grown in production media.[1] During the appropriate growth phase, the labeled precursor is added to the culture.
-
Isolation of Product : After the fermentation period, the rifamycin product is extracted from the culture and purified.
-
Mass Spectrometry Analysis : The purified product is analyzed by high-resolution mass spectrometry (e.g., ESI-MS).[1]
-
Data Analysis : The mass spectrum of the rifamycin produced in the presence of the labeled precursor is compared to that of an unlabeled standard. An increase in mass corresponding to the incorporated isotopes provides direct evidence that the precursor is part of the biosynthetic pathway. For example, incorporation of [7-¹³C,¹⁸O₂]AHBA into rifamycin B confirmed that the C-8 oxygen atom is derived from the carboxyl group of AHBA.[1]
Conclusion
The formation of the naphthalenic chromophore in Rifamycin S is a sophisticated and highly orchestrated process that begins with the unique aminoshikimate pathway to produce the AHBA starter unit. This starter is then elaborated by a Type I PKS, during which the defining aromatic naphthoquinone core is forged through an on-enzyme cyclization. Final maturation via a series of post-PKS tailoring reactions yields the quinone structure of Rifamycin S. Understanding this intricate biosynthetic logic, supported by genetic and biochemical evidence, is paramount for the rational design of novel rifamycin analogues and for the targeted genetic engineering of industrial strains to improve antibiotic yields. Future research will likely focus on further characterizing the precise mechanisms of the tailoring enzymes and leveraging synthetic biology tools to expand the structural diversity of this vital class of antibiotics.
References
- 1. Direct evidence that the rifamycin polyketide synthase assembles polyketide chains processively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifamycin Biosynthesis [faculty.washington.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 10. Rifamycin - Wikipedia [en.wikipedia.org]
- 11. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 12. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]
- 16. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Recent highlights in biosynthesis research using stable isotopes [beilstein-journals.org]
The Role of 3-amino-5-hydroxybenzoic Acid (AHBA) in Rifamycin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function of 3-amino-5-hydroxybenzoic acid (AHBA) in the biosynthesis of rifamycins, a critical class of antibiotics. Rifamycins, produced by the bacterium Amycolatopsis mediterranei, are characterized by a unique ansamycin (B12435341) structure, which consists of an aliphatic chain bridging a naphthalene (B1677914) chromophore.[1] The biosynthesis of this complex molecule is initiated by the unique starter unit, AHBA.[2][3] Understanding the formation of AHBA and its incorporation into the final product is paramount for efforts in metabolic engineering, yield improvement, and the generation of novel rifamycin (B1679328) analogs with enhanced therapeutic properties.
The Biosynthesis of AHBA: A Novel Branch of the Shikimate Pathway
The formation of AHBA does not follow the canonical shikimate pathway but rather a novel branch known as the aminoshikimate pathway.[2] This pathway begins with the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and introduces a nitrogen atom at an early stage.[4] The genes responsible for AHBA synthesis, typically designated rifG through rifN, are located within the larger rifamycin biosynthetic gene cluster.[5]
The key enzymatic steps are as follows:
-
Formation of aminoDAHP: The pathway diverges from the standard shikimate pathway with the formation of 3,4-dideoxy-4-amino-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP) from PEP and E4P.[4]
-
Conversion to aminoDHQ and aminoDHS: AminoDAHP is subsequently converted to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) and then to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).[4]
-
Aromatization by AHBA Synthase: The terminal and pivotal step is the aromatization of aminoDHS to form 3-amino-5-hydroxybenzoic acid. This reaction is catalyzed by the enzyme AHBA synthase.[2][6] Inactivation of the gene encoding AHBA synthase completely abolishes rifamycin production, which can be restored by supplementing the culture with exogenous AHBA.[6]
AHBA synthase is a dimeric, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[6][7] Its mechanism involves forming a Schiff base with the amino group of its substrate, aminoDHS, followed by an α,β-dehydration and a stereospecific enolization to create the aromatic ring.[6]
References
- 1. Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifamycin Biosynthesis [faculty.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Rifamycin Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural origins of rifamycin (B1679328) compounds, their biosynthesis, and the methodologies for their isolation and purification. The information is tailored for professionals in the fields of microbiology, natural product chemistry, and pharmaceutical development.
Natural Sources of Rifamycin
Rifamycins are a group of potent antibiotics belonging to the ansamycin (B12435341) family, characterized by a naphthoquinone chromophore spanned by an aliphatic ansa chain.[1] They are primarily produced by actinomycetes, with the most well-known and commercially utilized source being Amycolatopsis mediterranei.[1][2]
The journey of rifamycin began in 1957 when it was first isolated from a soil sample collected in a pine forest near St. Raphael in Southern France by scientists Piero Sensi and Pinhas Margalith at Lepetit Pharmaceuticals.[1] The producing microorganism was initially identified as Streptomyces mediterranei.[1][3] Over the years, its classification has been revised, first to Nocardia mediterranei in 1969, and then to Amycolatopsis mediterranei in 1986 based on detailed analysis of its cell wall composition.[1][4] More recent phylogenetic analysis based on 16S rRNA sequences has led to the name Amycolatopsis rifamycinica.[1][4]
While A. mediterranei remains the principal producer, research has identified other natural sources of rifamycins, highlighting the diversity of microorganisms capable of synthesizing these complex molecules. These include:
-
Marine Actinobacteria: The genus Salinispora, isolated from marine sponges, has been shown to produce rifamycins, including rifamycin B and SV.[5][6][7] This discovery was significant as it identified the first marine bacterial source of these antibiotics.[5][6]
-
Rare Actinomycetes: Actinomycetes from extreme environments, such as the Taklamakan Desert, have also been identified as potential producers of novel rifamycin analogs.[8] For instance, Actinomadura sp. TRM71106, isolated from the desert, possesses a biosynthetic gene cluster with similarity to the rifamycin cluster.[8]
Biosynthesis of Rifamycin B
The biosynthesis of rifamycin B, the precursor to many other rifamycins, is a complex process involving a Type I polyketide synthase (PKS) pathway.[1][4] The biosynthesis begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from a branch of the shikimate pathway known as the aminoshikimate pathway.[9][10]
The polyketide chain is then assembled by the addition of acetate (B1210297) and propionate (B1217596) units to the AHBA starter.[4][9] This process is catalyzed by a large, multi-domain enzyme complex encoded by the rif gene cluster.[9] The initial polyketide product, proansamycin X, undergoes a series of post-PKS modifications, including cyclization and oxidation, to yield the final rifamycin B structure.[1][9]
Quantitative Data on Rifamycin Production
The yield of rifamycin is highly dependent on the producing strain, fermentation conditions, and medium composition. The following table summarizes reported yields of rifamycin B and SV from various studies.
| Microorganism Strain | Fermentation Type | Key Medium Components | Product | Yield | Reference |
| Amycolatopsis mediterranei S699 | Shake Flask | Bennett's agar (B569324) medium | Rifamycin B | 1.03-1.2 g/L | [11] |
| Amycolatopsis mediterranei S699 | Shake Flask | Bennett's with 0.1% yeast extract | Rifamycin B | 1.95 g/L | [11] |
| Amycolatopsis mediterranei S699 | Shake Flask | Bennett's with 1.8% KNO₃ | Rifamycin B | 2.92 g/L | [11] |
| Amycolatopsis mediterranei NCH (variant) | Fed-Batch | Glucose, Soytone, KNO₃ | Rifamycin B | 17.17 g/L | [1] |
| Amycolatopsis mediterranei XC 9-25 | Fed-Batch | Glucose, Ammonia | Rifamycin B | 19.11 g/L | [1] |
| Nocardia mediterranei MTCC 14 | Solid-State | Galactose, Ribose, Glucose | Rifamycin B | 9.87 g/kgds | [1] |
| Amycolatopsis mediterranei MTCC17 | Solid-State | Wheat bran | Rifamycin SV | 4 g/kg of substrate | [12] |
| Amycolatopsis mediterranei MTCC17 | Solid-State | Wheat bran (HCl pre-treated) | Rifamycin SV | 12 g/kg of substrate | [12] |
| Amycolatopsis mediterranei MTCC17 | Solid-State | Optimized conditions | Rifamycin SV | 32 g/kg of substrate | [12] |
Experimental Protocols
Fermentation of Amycolatopsis mediterranei for Rifamycin B Production
This protocol is a composite of methodologies for high-yield rifamycin B production in submerged fermentation.[1]
1. Inoculum Preparation (Seed Culture):
-
Seed Medium Composition (per liter):
-
Glucose: 20.0 g
-
Yeast Extract: 5.0 g
-
Tryptone: 2.5 g
-
Malt Extract: 5.0 g
-
Distilled Water: 1000 mL
-
Adjust pH to 7.0 before sterilization.[1]
-
-
Procedure:
-
Prepare the seed medium and sterilize by autoclaving.
-
Inoculate with a stock culture of A. mediterranei.
-
Incubate at 28°C for 2-3 days in a shaking incubator at 200-250 rpm.[1]
-
2. Production Fermentation:
-
Production Medium Composition (F2m2, per liter):
-
Glucose: 120.0 g
-
Soytone: 35.0 g
-
KNO₃: 12.0 g
-
KH₂PO₄: 1.0 g
-
CaCO₃: 8.5 g
-
MgSO₄·7H₂O: 0.8 g
-
Sodium Diethyl Barbiturate: 1.0 g
-
Distilled Water: 1000 mL
-
Adjust pH to 7.1 before sterilization.[1]
-
-
Procedure:
-
Prepare and sterilize the production medium in a bioreactor.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Maintain fermentation parameters for 8-10 days:
-
Extraction and Purification of Rifamycin B
This protocol outlines a multi-stage process for isolating rifamycin B from the fermentation broth.[1][13]
1. Initial Separation:
-
At the end of fermentation, adjust the pH of the broth to 7.5-8.5.[1]
-
Filter the broth to remove the mycelial biomass. A filter aid such as diatomite can be used to improve filtration efficiency.[1]
2. Solvent Extraction:
-
Acidify the clarified filtrate to a pH of 3.5-4.0 with an acid (e.g., 1M HCl).[1][14]
-
Extract the acidified filtrate with an equal volume of a water-immiscible organic solvent such as butyl acetate or chloroform.[1][13][14]
-
Repeat the extraction to maximize recovery and pool the organic phases.[1]
3. Reverse Extraction (Back Extraction):
-
Extract the loaded organic solvent with an alkaline buffer solution (e.g., phosphate (B84403) buffer) at a pH of 7.0-7.5.[1] Rifamycin B, being acidic, will move into the aqueous phase, separating it from less acidic or neutral compounds.[1]
4. Secondary Extraction and Crystallization:
-
Re-acidify the aqueous phase containing rifamycin B.
-
Perform a secondary extraction with a suitable organic solvent (e.g., butyl acetate).[13]
-
Concentrate the organic phase under reduced pressure to induce crystallization.
-
Collect the crystals by filtration, wash with a non-polar solvent, and dry under vacuum.
Conversion of Rifamycin B to Rifamycin SV
Rifamycin B can be chemically converted to the more potent Rifamycin SV.[15][16]
1. Hydrolysis:
-
Dissolve Rifamycin B in an aqueous solution.
-
Under mild acidic conditions and in the presence of oxygen, the glycolate (B3277807) ester of Rifamycin B is hydrolyzed to form Rifamycin O.[15]
2. Reduction:
-
Reduce Rifamycin O to Rifamycin SV using a reducing agent such as ascorbic acid (Vitamin C).[15]
This technical guide provides a foundational understanding of the natural sources, biosynthesis, and isolation of rifamycin compounds. The presented protocols and data serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rifamycin - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of a New Source of Rifamycin Antibiotics in Marine Sponge Actinobacteria by Phylogenetic Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. Rifamycin Biosynthesis [faculty.washington.edu]
- 10. chimia.ch [chimia.ch]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Biosynthesis of rifamycin SV by Amycolatopsis mediterranei MTCC17 in solid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Extraction of rifamycin B from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Systemic Absorption of Rifamycin SV MMX Administered as Modified-Release Tablets in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Rifamycin S as a Reference Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin (B1679328) S, a member of the ansamycin (B12435341) class of antibiotics, is a critical starting material and intermediate in the synthesis of various rifamycin derivatives, most notably rifampin, a cornerstone in the treatment of tuberculosis. The purity and identity of Rifamycin S are paramount to ensure the quality and safety of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantitative and qualitative assessment of Rifamycin S.
This document provides a comprehensive guide for the use of Rifamycin S as a reference standard in HPLC analysis. It outlines detailed protocols for the preparation of standard solutions, specifies chromatographic conditions, and defines system suitability test (SST) parameters to ensure the validity of the analytical results. These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for Rifamycin S.
Principle of the Method
Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of Rifamycin S. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 or C8 bonded silica) is used in conjunction with a polar mobile phase. Rifamycin S, being a relatively non-polar molecule, is retained on the column and its elution is controlled by the composition of the mobile phase. Detection is typically achieved using an ultraviolet (UV) detector, as Rifamycin S exhibits strong absorbance in the UV region. By comparing the retention time and peak area of a sample to that of a certified Rifamycin S reference standard, the identity and quantity of the analyte can be accurately determined.
Materials and Reagents
-
Reference Standard: Rifamycin S (Analytical Standard Grade)[1]
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Buffers and Reagents:
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄) (AR Grade)
-
Citric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Phosphoric Acid (AR Grade)
-
Ammonium Formate (AR Grade)
-
Apparatus
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV or Photodiode Array (PDA) Detector
-
-
Analytical Balance (5-decimal place)
-
pH Meter
-
Sonicator
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm or 0.22 µm)
Preparation of Standard Solutions
Proper preparation of the Rifamycin S reference standard solution is critical for accurate quantification.
Preparation of Stock Standard Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 10 mg of Rifamycin S reference standard into a 10 mL volumetric flask.[2]
-
Add a small amount of methanol (approximately 5-7 mL) to dissolve the standard.
-
Sonicate for 2-3 minutes to ensure complete dissolution.[2]
-
Allow the solution to return to room temperature.
-
Make up to the mark with methanol and mix thoroughly.
-
This stock solution should be stored protected from light at 2-8°C.
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock standard solution with the mobile phase or a suitable diluent (e.g., methanol or a mixture of mobile phase components).
-
Pipette the required volume of the stock solution into a volumetric flask of the desired volume.
-
Dilute to the mark with the mobile phase to achieve the desired concentration (e.g., for a linearity curve, a series of concentrations from 1 µg/mL to 100 µg/mL may be prepared).
-
Mix thoroughly.
-
Filter the working standard solutions through a 0.45 µm or 0.22 µm syringe filter before injection.
Chromatographic Conditions
Several HPLC methods have been reported for the analysis of rifamycins. The following table summarizes typical chromatographic conditions that can be used as a starting point for method development and validation.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 mm x 4.6 mm, 5 µm[3] | C8, 250 mm x 4.6 mm, 5 µm[4] | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Acetonitrile:0.075M KH₂PO₄:1.0M Citric Acid (33:33:31:4 v/v/v/v)[3] | Acetonitrile:0.03M KH₂PO₄ buffer (pH 3.0) (45:55 v/v)[5] | Acetonitrile:Ammonium Formate buffer (pH 3.0) (75:25 v/v)[6] |
| Flow Rate | 1.0 mL/min[3] | 0.8 mL/min[5] | 1.0 mL/min[6] |
| Detection Wavelength | 254 nm[3] | 230 nm[5] | 270 nm[7] |
| Injection Volume | 10 µL[3] | 10 µL[5] | 20 µL[6] |
| Column Temperature | Ambient or 35°C | Ambient | 35°C[6] |
| Run Time | As required for elution and separation | ~10 minutes[5] | ~10 minutes[6] |
System Suitability Testing (SST)
System suitability tests are an integral part of HPLC analysis to ensure that the chromatographic system is adequate for the intended analysis.[8] These tests are performed before sample analysis by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Precision / Repeatability (RSD) | For replicate injections (n≥5) of the standard solution, the Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.[9] |
| Tailing Factor (T) | The tailing factor for the Rifamycin S peak should be ≤ 2.0.[9] |
| Theoretical Plates (N) | A minimum number of theoretical plates should be established during method validation to ensure column efficiency. A typical value is >2000. |
| Resolution (Rs) | The resolution between the Rifamycin S peak and the nearest eluting peak (e.g., an impurity or another rifamycin) should be ≥ 1.5.[9][10] |
| Retention Time (RT) | The retention time should be consistent, with a low RSD for replicate injections. |
Experimental Workflow and Protocols
The following section details the step-by-step protocol for performing an HPLC analysis using Rifamycin S as a reference standard.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin [jcps.bjmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. HPLC - MS Method for Analysis of Rifampicin and Oxidation product on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. inacom.nl [inacom.nl]
Application Notes and Protocols: Standard Protocol for Preparing Stock Solutions of Rifamycin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin (B1679328) S is a quinone antibiotic belonging to the rifamycin family, known for its activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] It is a key intermediate in the synthesis of other rifamycin derivatives, such as rifampicin (B610482) and rifamycin SV.[2] Accurate preparation of stock solutions is critical for reliable and reproducible experimental results in research and drug development. These application notes provide a detailed protocol for the preparation, storage, and handling of Rifamycin S stock solutions.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of Rifamycin S stock solutions.
Table 1: Solubility of Rifamycin S
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (143.73 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[1][3] Ultrasonic treatment may be needed to fully dissolve the compound.[1] |
| Ethanol | 100 mg/mL | No specific notes provided in the search results. |
| Methanol | Slightly soluble | No quantitative data available.[2] |
| Chloroform | Slightly soluble | No quantitative data available.[2] |
| Benzene | Slightly soluble | No quantitative data available.[2] |
| Water | Insoluble | [3] |
| Isopropanol (B130326) & Butyl Acetate (B1210297) | Solubility increases with temperature. | In a mixed solvent system of isopropanol and butyl acetate, the solubility of Rifamycin S first increases and then decreases as the proportion of butyl acetate increases.[4] |
Table 2: Storage and Stability of Rifamycin S Solutions
| Storage Condition | Form | Stability Period |
| -20°C | Powder | 3 years |
| 4°C | Powder | 2 years |
| -80°C | In solvent | 2 years |
| -20°C | In solvent | 1 year |
Aqueous solutions are not recommended for storage for more than one day.[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes for storage.[1]
Experimental Protocol: Preparing a 10 mM Rifamycin S Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Rifamycin S in DMSO.
Materials:
-
Rifamycin S powder (CAS No: 13553-79-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-weighing Preparations: Before handling the compound, ensure you are wearing the appropriate PPE.[6] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[6]
-
Weighing Rifamycin S: Accurately weigh the desired amount of Rifamycin S powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, you will need approximately 6.96 mg of Rifamycin S (Molecular Weight: 695.75 g/mol ).
-
Dissolution:
-
Transfer the weighed Rifamycin S powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, this would be 1 mL for 6.96 mg of Rifamycin S.
-
Tightly cap the tube.
-
-
Mixing:
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
Protect the solution from light by using amber-colored tubes or wrapping them in aluminum foil, as Rifamycin S is light-sensitive.[7]
-
Safety Precautions
Rifamycin S should be handled with care. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8] Do not ingest or inhale the compound. Always wash hands thoroughly after handling.[8] In case of accidental contact, rinse the affected area with plenty of water.[9][10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][9]
Mechanism of Action
Rifamycin S exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[11][] It specifically binds to the β-subunit of the enzyme, which in turn blocks the elongation of the messenger RNA (mRNA) chain.[11][] This action halts the transcription process, preventing the synthesis of essential bacterial proteins and ultimately leading to cell death.[11][13] The high specificity of rifamycins (B7979662) for bacterial RNA polymerase over its eukaryotic counterpart contributes to its therapeutic efficacy.[11]
Caption: Mechanism of Action of Rifamycin S.
Experimental Workflow
The following diagram illustrates the general workflow for preparing a Rifamycin S stock solution.
Caption: Workflow for Preparing Rifamycin S Stock Solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rifamycin S CAS#: 13553-79-2 [m.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rifamycin S - Safety Data Sheet [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
Application of Rifamycin S in Susceptibility Testing for Mycobacterium tuberculosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin (B1679328) S, a member of the ansamycin (B12435341) class of antibiotics, is a precursor to several semi-synthetic rifamycins (B7979662), including the cornerstone anti-tuberculosis drug, Rifampicin. The rifamycin family of antibiotics exerts its potent bactericidal effect by inhibiting the DNA-dependent RNA polymerase in prokaryotes.[1][2] This document provides detailed application notes and protocols for the use of Rifamycin S and its closely related derivatives, such as Rifamycin SV, in the susceptibility testing of Mycobacterium tuberculosis (M. tuberculosis). The methodologies outlined are crucial for research, drug development, and clinical diagnostic support for tuberculosis.
Mechanism of Action
Rifamycins, including Rifamycin S, target the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme essential for transcribing DNA into RNA.[2][3] By binding to a specific site on the β-subunit, encoded by the rpoB gene, Rifamycin S physically obstructs the path of the elongating RNA molecule, thus inhibiting the initiation and elongation of transcription.[3] This halt in RNA synthesis prevents the production of essential proteins, ultimately leading to bacterial cell death.[2][3] The high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart ensures minimal toxicity to mammalian cells.[2]
Resistance to rifamycins in M. tuberculosis predominantly arises from mutations within an 81-base-pair region of the rpoB gene, known as the Rifampicin Resistance-Determining Region (RRDR).[1][4] These mutations alter the binding site of the drug, reducing its affinity for the RNAP and thereby rendering the antibiotic ineffective.[1][4]
Quantitative Data Presentation
The following tables summarize the in vitro activity of Rifamycin S derivatives and other rifamycins against M. tuberculosis and other mycobacteria. It is important to note that Minimum Inhibitory Concentration (MIC) values can vary based on the specific strain, testing methodology, and experimental conditions.
Table 1: Minimum Inhibitory Concentrations (MICs) of Rifamycins against Mycobacterium spp.
| Compound | Mycobacterium Strain | MIC (mg/L) |
| Rifampicin | M. tuberculosis H37Ra | 0.03[2] |
| Rifampicin | M. abscessus (reference strain) | >32[2] |
| Rifampicin | M. avium complex (clinical isolates) | MIC90: ≤2.0[2][5] |
| Rifabutin | M. avium complex (clinical isolates) | MIC90: ≤0.125[2][5] |
| Rifapentine | M. avium complex (clinical isolates) | MIC90: ≤2.0[2][5] |
| Rifamycin SV derivative (T9) | RIF-resistant M. tuberculosis | Lower than Rifampicin[2] |
| Rifamycin SV derivative (T9) | M. avium complex | MIC90: ≤0.125[2] |
Table 2: MIC50 and MIC90 Values of Rifamycins against Clinical NTM Isolates
| Rifamycin Derivative | NTM Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Rifabutin | M. avium complex | ≤0.062 - 0.5 | 0.25 - 1[3] |
| Rifabutin | M. kansasii | ≤0.062 | ≤0.062[3] |
Experimental Protocols
Several methods are commonly employed for determining the susceptibility of M. tuberculosis to rifamycins. Below are detailed protocols for some of the most frequently used assays.
Protocol 1: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of Rifamycin S against M. tuberculosis using a broth microdilution method.[2]
Materials:
-
Rifamycin S stock solution (e.g., 1 mg/mL in DMSO)
-
Middlebrook 7H9 broth supplemented with OADC or ADC
-
Sterile 96-well microplates
-
M. tuberculosis culture in mid-log phase
-
Spectrophotometer or resazurin-based viability indicator
Procedure:
-
Drug Dilution: Prepare a two-fold serial dilution of the Rifamycin S stock solution in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare an inoculum of M. tuberculosis from a mid-log phase culture. Adjust the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the drug dilutions. Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination:
-
Visual Inspection: The MIC is the lowest drug concentration that inhibits visible bacterial growth.
-
Absorbance Reading: Measure the absorbance at 600 nm. The MIC is the lowest concentration showing significant inhibition of growth compared to the control.
-
Resazurin Assay: Add 20 µL of Alamar Blue (resazurin) solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24-48 hours. The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[1]
-
Protocol 2: BACTEC MGIT 960 System for Susceptibility Testing
The BACTEC Mycobacteria Growth Indicator Tube (MGIT) 960 system is a fully automated, non-radiometric method for mycobacterial culture and drug susceptibility testing.[1]
Materials:
-
BACTEC MGIT 960 instrument
-
MGIT tubes
-
MGIT Growth Supplement
-
Reconstituted Rifamycin S solution
-
M. tuberculosis culture grown in a BACTEC MGIT tube
Procedure:
-
Inoculum Preparation: Use a pure culture of M. tuberculosis grown in a BACTEC MGIT tube until it reaches a Growth Index (GI) of at least 400. For drug susceptibility testing, prepare a 1:5 dilution of the positive broth culture using sterile saline. For the drug-free growth control, dilute the culture 1:100 in sterile saline.
-
Assay Setup: For each isolate, label a set of MGIT tubes: one for the growth control (GC) and one for Rifamycin S.
-
Aseptically add 0.8 mL of BACTEC MGIT 960 SIRE Supplement to each tube.
-
Add 100 µL of the reconstituted Rifamycin S solution to the appropriately labeled tube to achieve the desired final concentration (e.g., 1.0 µg/mL for Rifampicin as a comparator).[1]
-
Add 0.5 mL of the prepared inoculum to the drug-containing tube and the growth control tube.
-
Incubation and Reading: Place the tubes in the BACTEC MGIT 960 instrument. The instrument incubates the tubes at 37°C and monitors for an increase in fluorescence every 60 minutes. The system continuously compares the fluorescence in the drug-containing tube to the growth control to determine susceptibility.
Conclusion
Rifamycin S and its derivatives are vital tools in the study of M. tuberculosis and the development of new anti-tubercular agents. The protocols provided herein offer standardized methods for assessing the in vitro susceptibility of M. tuberculosis to this important class of antibiotics. Accurate and reproducible susceptibility testing is paramount for guiding therapeutic strategies, monitoring for the emergence of resistance, and advancing the discovery of novel treatments for tuberculosis. When conducting these assays, it is crucial to adhere to strict aseptic techniques and appropriate biosafety precautions for handling M. tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aphl.org [aphl.org]
- 5. Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Rifamycin S Standard for Quality Control of Pharmaceutical Rifampicin
Abstract
This document provides detailed application notes and protocols for the use of Rifamycin (B1679328) S as a reference standard in the quality control of pharmaceutical Rifampicin. It outlines the methodologies for key quality control tests, including the identification of related substances by High-Performance Liquid Chromatography (HPLC). The protocols are designed to ensure the identity, purity, and quality of Rifampicin in accordance with pharmacopeial standards. Quantitative data and acceptance criteria are presented in structured tables for clarity, and experimental workflows are visualized using diagrams.
Introduction
Rifampicin is a crucial semi-synthetic antibiotic belonging to the rifamycin class, primarily used in the treatment of tuberculosis and other serious bacterial infections. The quality of pharmaceutical Rifampicin is paramount to its efficacy and safety. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent quality control standards for Rifampicin, which include tests for identification, assay, and the control of related substances.
Rifamycin S is a structurally related compound to Rifampicin and is provided as a reference standard by the European Pharmacopoeia. While Rifampicin's primary impurities, such as Rifampicin Quinone and 3-Formylrifamycin SV, are often monitored using their respective reference standards, Rifamycin S can be utilized in the broader context of quality control, particularly for the identification of related substances and for system suitability testing in chromatographic methods. This application note details the practical use of the Rifamycin S standard in these quality control procedures.
Chemical Structures and Relationship
Rifampicin is chemically synthesized from Rifamycin SV, which is closely related to Rifamycin S. Understanding their structural relationship is fundamental to appreciating their chromatographic behavior and the rationale for using Rifamycin S in quality control.
Caption: Chemical relationship between Rifamycin S, Rifamycin SV, and Rifampicin.
Quantitative Data and Acceptance Criteria
The following tables summarize the typical quantitative data and acceptance criteria for the quality control of Rifampicin, with a focus on tests where a Rifamycin S standard can be relevant for system suitability or as a marker for related substances.
Table 1: HPLC System Suitability Parameters
| Parameter | Rifampicin Standard | Rifampicin Quinone Standard | System Suitability Solution (containing Rifampicin and related impurities) | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 | ≤ 2.0 | - | T ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 | ≥ 2000 | - | N ≥ 2000 |
| Resolution (Rs) | - | - | Between Rifampicin and Rifampicin Quinone | Rs ≥ 2.0 |
| Relative Standard Deviation (RSD) for replicate injections (n=6) | ≤ 1.0% | ≤ 1.0% | - | RSD ≤ 1.0% |
Table 2: Acceptance Criteria for Related Substances in Rifampicin (Based on Pharmacopeial Guidelines)
| Impurity | Reporting Threshold | Identification Threshold | Qualification Threshold | Limit |
| Rifampicin Quinone | 0.05% | 0.10% | 0.15% | ≤ 1.5% |
| Any other individual unknown impurity | 0.05% | 0.10% | 0.15% | ≤ 1.0% |
| Total Impurities (excluding Rifampicin Quinone) | - | - | - | ≤ 3.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Related Substances
This protocol describes a typical HPLC method for the determination of related substances in Rifampicin, where a Rifamycin S standard can be used as part of a system suitability solution to ensure adequate separation of Rifampicin from its potential impurities.
4.1.1. Materials and Reagents
-
Rifampicin sample
-
Rifampicin Reference Standard (e.g., USP or EP)
-
Rifamycin S Reference Standard (EP)
-
Rifampicin Quinone Reference Standard (e.g., USP or EP)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Disodium (B8443419) hydrogen phosphate
-
Citric acid
-
Water (HPLC grade)
4.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Buffer solution (e.g., a mixture of potassium dihydrogen phosphate and disodium hydrogen phosphate, pH adjusted) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
4.1.3. Preparation of Solutions
-
Buffer Solution: Prepare a solution containing 0.05 M potassium dihydrogen phosphate and 0.05 M disodium hydrogen phosphate. Adjust the pH to 6.8 with phosphoric acid or sodium hydroxide.
-
Standard Solution (Rifampicin): Accurately weigh about 25 mg of Rifampicin RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
System Suitability Solution: Prepare a solution in methanol containing known concentrations of Rifampicin RS, Rifampicin Quinone RS, and Rifamycin S RS. This solution is used to verify the resolution and performance of the chromatographic system.
-
Test Solution: Accurately weigh about 25 mg of the Rifampicin sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
4.1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (methanol) to ensure a clean baseline.
-
Inject the System Suitability Solution and verify that the system suitability parameters (resolution, tailing factor, theoretical plates) meet the criteria specified in Table 1. The resolution between the Rifampicin peak and the Rifamycin S peak should be adequate to demonstrate separation.
-
Inject the Standard Solution in replicate (e.g., six times) and check for the precision of the peak areas.
-
Inject the Test Solution.
-
Identify and quantify the impurities in the Test Solution based on their retention times relative to the Rifampicin peak and using the peak area of the Rifampicin standard for calculation, applying appropriate response factors if necessary.
Caption: Experimental workflow for HPLC analysis of related substances in Rifampicin.
UV-Vis Spectrophotometry for Assay
This protocol describes a UV-Vis spectrophotometric method for the assay of Rifampicin. While Rifamycin S is not directly used as a quantitative standard for the assay of Rifampicin, this method is a fundamental quality control test.
4.2.1. Materials and Reagents
-
Rifampicin sample
-
Rifampicin Reference Standard (e.g., USP or EP)
-
Methanol (spectroscopic grade)
4.2.2. Preparation of Solutions
-
Standard Solution: Accurately weigh about 20 mg of Rifampicin RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute 5.0 mL of this solution to 50.0 mL with methanol to obtain a final concentration of approximately 0.02 mg/mL.
-
Test Solution: Accurately weigh about 20 mg of the Rifampicin sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute 5.0 mL of this solution to 50.0 mL with methanol.
4.2.3. Procedure
-
Set the UV-Vis spectrophotometer to scan from 200 to 600 nm.
-
Use methanol as the blank.
-
Measure the absorbance of the Standard Solution and the Test Solution at the wavelength of maximum absorbance, which is approximately 475 nm.
-
Calculate the percentage of Rifampicin in the sample using the following formula:
% Rifampicin = (Absorbance of Test Solution / Absorbance of Standard Solution) * (Concentration of Standard Solution / Concentration of Test Solution) * 100
Table 3: Assay Acceptance Criteria
| Parameter | Acceptance Criteria |
| Assay of Rifampicin | 95.0% - 103.0% (on a dried basis) |
Conclusion
The use of Rifamycin S as a reference standard is valuable for the quality control of pharmaceutical Rifampicin, particularly in the context of HPLC analysis for related substances. Its inclusion in system suitability solutions helps to ensure the robustness and reliability of the chromatographic method by verifying adequate separation of the main component from its potential impurities. The protocols provided herein, along with the summarized quantitative data and acceptance criteria, offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively monitor the quality of Rifampicin. Adherence to these quality control measures is essential for ensuring the safety and efficacy of this vital antibiotic.
Application Notes and Protocols for In Vitro Antibacterial Screening Using Rifamycin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin S is a member of the ansamycin (B12435341) class of antibiotics, known for its potent activity against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis. Its mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[1][2] This mode of action makes Rifamycin S and its derivatives valuable candidates for antibacterial drug discovery and for use in combination therapies to combat antimicrobial resistance.
These application notes provide detailed protocols for utilizing Rifamycin S in in vitro assays to screen for and characterize new antibacterial agents. The methodologies described include the determination of Minimum Inhibitory Concentration (MIC), checkerboard assays for synergy analysis, and time-kill curve studies to assess bactericidal activity.
Mechanism of Action of Rifamycin S
Rifamycin S exerts its antibacterial effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase.[3] This binding sterically hinders the elongation of the nascent RNA chain, thereby inhibiting transcription and subsequent protein synthesis, ultimately leading to bacterial cell death. The high specificity of rifamycins (B7979662) for the prokaryotic RNA polymerase over its eukaryotic counterpart contributes to their favorable safety profile.[4]
Data Presentation: In Vitro Activity of Rifamycin S and Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Rifamycin S and its related compounds against a panel of clinically relevant bacteria. These values have been compiled from various studies and serve as a reference for the expected activity.
Table 1: MIC of Rifamycin S and Derivatives Against Gram-Positive Bacteria
| Organism | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Rifamycin S | 0.001 - 0.25 | - | - | [5][6] |
| Staphylococcus aureus (Rifampin-Resistant) | Novel Rifamycins | 2 - >512 | - | - | [7] |
| Streptococcus pneumoniae | Rifampin | 0.008 - 0.032 | 0.012 | 0.023 | [8] |
| Enterococcus faecalis | Rifampin | 4 - >64 | - | - | [9] |
Table 2: MIC of Rifamycin S and Derivatives Against Gram-Negative Bacteria
| Organism | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | Rifamycin SV | ≤0.03 - >512 | 32 | 128 | [10] |
| Escherichia coli | Rifampin | 8 | - | - | [11] |
| Pseudomonas aeruginosa | Rifampin | 16 - 128 | - | - | [12][13] |
| Klebsiella pneumoniae | Rifamycin SV | - | 128 | 256 | [10] |
Table 3: MIC of Rifamycin S and Derivatives Against Mycobacterium Species
| Organism | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycobacterium tuberculosis | Rifampin | 0.16 | - | - | [14] |
| Mycobacterium abscessus | Rifabutin | - | 4 - 8 | 16 | [15] |
| Mycobacterium avium complex | Rifabutin | - | ≤0.062 - 0.5 | 0.25 - 1 | [15] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]
Materials:
-
Rifamycin S (analytical grade)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Methanol)[18][19]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test bacterial strains and Quality Control (QC) strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)[20][21]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Protocol:
-
Preparation of Rifamycin S Stock Solution:
-
Dissolve Rifamycin S powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Preparation:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the Rifamycin S working solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.
-
The penultimate column will serve as the growth control (no antibiotic), and the last column will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of Rifamycin S that shows no visible bacterial growth (turbidity).
-
The results for the QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between Rifamycin S and another antibacterial agent.[10][22]
Protocol:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of Rifamycin S and the second antibiotic.
-
Perform serial dilutions of each antibiotic in CAMHB.
-
-
Checkerboard Setup:
-
In a 96-well microtiter plate, dispense increasing concentrations of Rifamycin S along the x-axis and increasing concentrations of the second antibiotic along the y-axis.
-
The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Prepare and dilute the bacterial inoculum as described for the MIC assay.
-
Add 50 µL of the bacterial inoculum to each well. Include growth and sterility controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of FICI: [5][7]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Analysis
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[18][23]
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Exposure to Antibiotic:
-
Prepare tubes with CAMHB containing Rifamycin S at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Viable Cell Counting:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.
-
Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is a < 3-log₁₀ reduction in CFU/mL.
-
Synergy in combination studies is often defined as a ≥ 2-log₁₀ decrease in CFU/mL compared to the most active single agent.
-
Conclusion
The in vitro assays described provide a robust framework for the preclinical evaluation of antibacterial agents using Rifamycin S as a reference or combination partner. Accurate determination of MICs, assessment of synergistic interactions, and understanding the kinetics of bacterial killing are essential steps in the discovery and development of new and effective antimicrobial therapies. The provided protocols and data serve as a valuable resource for researchers in this critical field.
References
- 1. actascientific.com [actascientific.com]
- 2. Antibiotic Resistance-Susceptibility Profiles of Enterococcus faecalis and Streptococcus spp. From the Human Vagina, and Genome Analysis of the Genetic Basis of Intrinsic and Acquired Resistances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a Novel Rifamycin Derivative, ABI-0043, against Staphylococcus aureus in an Experimental Model of Foreign-Body Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-Level Resistance to Rifampin in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities of Fosfomycin and Rifampin on Planktonic and Adherent Enterococcus faecalis Strains in an Experimental Foreign-Body Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro antibacterial activity of rifampicin in combination with imipenem, meropenem and doripenem against multidrug-resistant clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Increasing Concentrations of Rifampicin on Different Mycobacterium tuberculosis Lineages in a Whole-Blood Bactericidal Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mycobacterium tuberculosis Strains with Highly Discordant Rifampin Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility/Resistance of Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 21. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Use of Rifamycin S standard in environmental sample analysis for antibiotic residues
Application Note: Analysis of Rifamycin S Residues in Environmental Samples
Introduction
Rifamycins are a class of macrocyclic antibiotics widely used against various bacterial organisms, most notably Mycobacterium tuberculosis.[1] Rifamycin S, a key member of this family, can enter ecosystems through wastewater from manufacturing facilities or agricultural runoff.[2] The accumulation of such antibiotic residues in the environment is a significant concern as it can promote the development of antibiotic-resistant bacteria, posing a threat to public health and ecological balance.[2][3] Therefore, robust and sensitive analytical methods are essential for monitoring Rifamycin S concentrations in environmental matrices such as soil and water.
This application note provides a detailed protocol for the quantification of Rifamycin S in environmental samples using Rifamycin S as an analytical standard. The method is based on Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity.[4]
Analytical Principle
The protocol employs a systematic approach for the detection of Rifamycin S. Environmental samples (water or soil) are first collected and prepared to isolate the analyte. Soil samples undergo an extraction step to transfer Rifamycin S into a liquid phase. Both water samples and soil extracts are then passed through a Solid-Phase Extraction (SPE) cartridge. This step selectively retains Rifamycin S while allowing interfering matrix components to be washed away. The retained analyte is then eluted using a small volume of organic solvent, effectively concentrating the sample.
The concentrated extract is subsequently analyzed by LC-MS/MS. The liquid chromatography system separates Rifamycin S from other compounds in the extract based on its physicochemical properties. The mass spectrometer then provides highly selective and sensitive detection by monitoring specific mass-to-charge (m/z) transitions unique to Rifamycin S, allowing for accurate quantification against a standard curve.
Experimental Protocols
Preparation of Standards and Reagents
-
Chemicals and Solvents: Ensure all solvents (e.g., acetonitrile (B52724), methanol (B129727), formic acid) are HPLC or LC-MS grade. Use ultrapure water (Milli-Q or equivalent).
-
Rifamycin S Standard Stock Solution (100 µg/mL): Accurately weigh approximately 2 mg of Rifamycin S analytical standard. Dissolve it in a 20 mL volumetric flask using methanol. Store this stock solution at -80°C for up to one year.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2.0 to 1000.0 ng/mL) by serially diluting the stock solution with a mixture of acetonitrile and water (20:80, v/v).[5][6] These solutions are used to build the calibration curve.
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Sample Collection and Preparation
-
Water Samples:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Add ascorbic acid (approx. 50 mg/L) as a preservative to quench residual chlorine and prevent oxidation.
-
Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the filtrate to approximately 3.0 using formic acid. The sample is now ready for SPE.
-
-
Soil and Sediment Samples:
-
Collect approximately 10-20 g of soil from the top 0-20 cm layer.[7]
-
Air-dry the samples in the dark, and then sieve them through a 2 mm mesh to remove large debris.
-
Weigh 5 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction buffer (e.g., acetonitrile/water mixture, 1:1 v/v) to the tube.
-
Vortex vigorously for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant. Repeat the extraction process on the soil pellet with another 10 mL of extraction buffer.
-
Combine the supernatants. This extract is now ready for the SPE cleanup step.
-
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) for cleanup and concentration.[5]
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH adjusted to 3.0). Do not allow the cartridge to dry.
-
Loading: Load the prepared water sample or soil extract onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the retained Rifamycin S with 6 mL of methanol or acetonitrile into a clean collection tube.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 1 mL of the initial mobile phase mixture (e.g., 80:20 Mobile Phase A:B) and vortex to dissolve. The sample is now ready for LC-MS/MS analysis.[5]
LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 3.0 mm × 100 mm, 1.8 µm) is suitable.[8]
-
LC Conditions:
-
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode[8]
-
Capillary Voltage: +4000 V[8]
-
Drying Gas (N2) Temperature: 350°C[8]
-
Nebulizer Pressure: 30 psi[8]
-
MRM Transitions: The specific mass transitions for Rifamycin S must be optimized. As a starting point, precursor ions would be based on its molecular weight (C37H45NO12, MW: 695.75 g/mol ). The [M+H]+ ion (m/z 696.3) would be selected as the precursor, and specific product ions would be identified through infusion and fragmentation experiments.[9]
-
Data Presentation
The performance of analytical methods for rifamycin-class antibiotics is typically characterized by the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. While specific data for Rifamycin S in environmental matrices is limited, the following table summarizes typical performance characteristics for the closely related Rifampicin, which can be expected with the described methodology.
| Matrix Type | Analytical Method | LOD | LOQ | Average Recovery (%) | Reference |
| Animal Tissues | LC-MS/MS | 5 µg/kg | 10 µg/kg | 80-120% | [8] |
| Human Plasma | LC-MS/MS | - | 5.02 ng/mL | 48-55% | [4] |
| Surface Water | SPE LC-MS/MS | 0.01 µg/L | 0.04 µg/L | 70-120% | [10] |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Worldwide Traceability of Antibiotic Residues from Livestock in Wastewater and Soil: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Methods for improving the solubility of Rifamycin S in aqueous solutions for bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for improving the solubility of Rifamycin S in aqueous solutions for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Rifamycin S?
Rifamycin S is a hydrophobic compound, characterized as a red crystalline powder. It is very slightly soluble in water but shows good solubility in several organic solvents. Direct dissolution in aqueous buffers is not recommended as it often leads to incomplete dissolution and precipitation.
Q2: In which organic solvents is Rifamycin S soluble?
Rifamycin S is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1]
Q3: How can I prepare an aqueous working solution of Rifamycin S for my bioassay?
The most common and recommended method is the co-solvent approach. This involves first dissolving Rifamycin S in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock solution. This stock solution is then diluted with the aqueous buffer of choice to the final desired concentration for the bioassay.
Q4: What are the stability considerations for Rifamycin S solutions?
Aqueous solutions of Rifamycin S are not stable for long-term storage and should ideally be used within one day. The stability of rifamycins (B7979662) is pH-dependent; they are more stable in neutral to slightly alkaline conditions and can degrade in acidic or strongly alkaline solutions.[2] For instance, the related compound Rifampicin is most stable around pH 4.0.[3] To minimize degradation, it is also advisable to protect solutions from light.
Troubleshooting Guide
Issue 1: Rifamycin S is not dissolving in the aqueous buffer.
-
Cause: This is expected due to the low aqueous solubility of Rifamycin S.
-
Solution:
-
Co-Solvent Method: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution to the final desired concentration in your aqueous buffer.
-
Issue 2: A precipitate forms after adding the Rifamycin S stock solution to the aqueous buffer.
-
Cause: This "crashing out" occurs when the final concentration of the organic co-solvent is insufficient to maintain the solubility of Rifamycin S in the aqueous solution, or the final drug concentration exceeds its solubility limit in the mixed solvent system.
-
Solutions:
-
Increase Co-solvent Proportion: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent in the final solution may help. However, be mindful of potential solvent toxicity to cells (typically <0.5% DMSO for cell-based assays).
-
Lower Final Concentration: The target concentration of Rifamycin S in the aqueous buffer might be too high. Try preparing a more dilute working solution.
-
Slow Addition and Mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform dispersion.
-
Issue 3: The color of the Rifamycin S solution changes over time.
-
Cause: A color change can indicate degradation of the compound. Rifamycins are sensitive to light and oxidation.
-
Solutions:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil.
-
Prepare Fresh Solutions: Due to the limited stability of Rifamycin S in aqueous solutions, it is best to prepare them fresh for each experiment.
-
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of Rifamycin S and its sodium salt in various solvents.
| Compound | Solvent | Solubility | Reference |
| Rifamycin S | DMSO | 100 mg/mL | [1] |
| Rifamycin S | Ethanol | 100 mg/mL | [1] |
| Rifamycin S | Water | Insoluble | [1] |
| Rifamycin Sodium | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rifamycin S Stock Solution in DMSO
Materials:
-
Rifamycin S powder (MW: 695.75 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out approximately 7.0 mg of Rifamycin S powder using an analytical balance in a chemical fume hood.
-
Dissolution: Transfer the weighed Rifamycin S to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the Rifamycin S is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used cautiously to aid dissolution, but be aware of potential degradation with excessive heat.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM Rifamycin S stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes or flasks
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM Rifamycin S stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution with pre-warmed cell culture medium in a sterile tube to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock solution.
-
Mixing: Gently mix the working solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Application: Add the freshly prepared working solution to your cell culture plates or flasks. Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%).
Visualizations
Caption: Troubleshooting workflow for Rifamycin S solubility issues.
Caption: Mechanism of action of Rifamycin S.
References
Optimizing extraction efficiency of rifamycins from complex biological matrices
Welcome to the technical support center for the efficient extraction of rifamycins (B7979662) from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of rifamycins, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Analyte Recovery
Q: My recovery of rifampicin (B610482) from plasma using Solid-Phase Extraction (SPE) is consistently low. What are the potential causes and how can I improve it?
A: Low recovery in SPE is a common issue that can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshooting:
-
Sorbent and Analyte Mismatch: Ensure the sorbent chemistry is appropriate for rifampicin, which is a relatively nonpolar compound. A reverse-phase sorbent (e.g., C18) is typically suitable. If the analyte is not retaining on the column, the sample loading conditions may be too strong. Conversely, if the analyte is not eluting, the elution solvent may be too weak.
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Improper Column Conditioning and Equilibration: The SPE cartridge must be properly conditioned with an organic solvent (e.g., methanol) to activate the sorbent, followed by equilibration with a solvent similar in composition to the sample matrix. This ensures proper interaction between the analyte and the sorbent. Failure to perform these steps correctly can lead to channeling and poor retention.
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Sample Loading Conditions: The pH of the sample can significantly impact the retention of ionizable compounds like rifamycins. Adjusting the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE can enhance retention. Additionally, a high flow rate during sample loading can prevent efficient interaction with the sorbent.
-
Inadequate Elution: The elution solvent must be strong enough to disrupt the interaction between the rifamycin (B1679328) and the sorbent. If recovery is low, consider increasing the organic solvent concentration in the elution buffer or using a stronger solvent. It may also be beneficial to use multiple, smaller volumes of the elution solvent.
-
Analyte Instability: Rifampicin can be unstable, particularly in acidic or aqueous environments over time. Ensure that samples are processed promptly and stored under appropriate conditions (e.g., protected from light and at low temperatures) to minimize degradation.[1][2]
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Q: I am observing significant ion suppression in my LC-MS/MS analysis of rifamycin extracts from tissue homogenates. How can I mitigate these matrix effects?
A: Matrix effects, which can manifest as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis, especially with complex matrices like tissue homogenates. Here are several strategies to address this issue:
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Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
Protein Precipitation (PPT): While quick, PPT is often not sufficient for removing all interfering substances, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and the sorbent, effectively removing a wider range of interferences.
-
-
Chromatographic Separation: Adjusting the HPLC gradient and column chemistry can help to chromatographically separate the rifamycin peak from co-eluting matrix components. Using a column with a different selectivity or a smaller particle size can improve resolution.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate quantification.
-
Dilution of the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of the analyte. However, this may compromise the sensitivity of the assay if the analyte concentration is low.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate extraction method for rifamycins from plasma for a high-throughput screening application?
A1: For high-throughput screening, protein precipitation (PPT) is often the most suitable method due to its speed, simplicity, and low cost.[3] A common procedure involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system. While PPT is rapid, it may result in higher matrix effects compared to more selective techniques like SPE or LLE.[4]
Q2: Can I use the same extraction protocol for different biological matrices like urine and cerebrospinal fluid (CSF)?
A2: While the general principles of extraction apply across different matrices, it is often necessary to adapt the protocol. Urine typically has a lower protein content than plasma, but may contain different salts and metabolites that can interfere with the extraction. CSF has a very low protein concentration, which might simplify the protein removal step. For instance, a simple dilution or direct injection approach might be feasible for CSF, whereas a more rigorous cleanup like SPE might be necessary for urine to remove interfering substances.[5][6][7]
Q3: How can I prevent the formation of emulsions during liquid-liquid extraction (LLE)?
A3: Emulsion formation is a common problem in LLE, particularly with lipid-rich samples. Here are some tips to prevent or break emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.
-
Salting Out: Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to increase its polarity and facilitate phase separation.
-
Centrifugation: Centrifuging the sample can help to break up the emulsion.
-
pH Adjustment: Changing the pH of the aqueous phase can alter the properties of the emulsifying agents.
-
Solvent Choice: Using a different extraction solvent may be less prone to emulsion formation.
Q4: What are the key parameters to optimize for supercritical fluid extraction (SFE) of rifamycins?
A4: While specific protocols for SFE of rifamycins from biological matrices are not widely published, the key parameters to optimize for a lipophilic drug like rifampicin would include:
-
Supercritical Fluid: Carbon dioxide (CO2) is the most common choice due to its mild critical parameters, non-toxicity, and low cost.[8]
-
Modifier: Since rifamycins have some polar functional groups, a polar modifier like methanol or ethanol (B145695) is typically added to the CO2 to increase its solvating power.
-
Pressure and Temperature: These parameters control the density and solvating power of the supercritical fluid and need to be optimized to achieve selective extraction.
-
Flow Rate: A lower flow rate generally allows for better extraction efficiency but increases the extraction time.
-
Collection Solvent: An appropriate solvent is needed to trap the extracted analyte after depressurization.
Quantitative Data Summary
The following tables summarize the performance of different extraction methods for rifamycins from various biological matrices based on published data.
Table 1: Comparison of Extraction Methods for Rifampicin in Human Plasma
| Performance Metric | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Recovery | >90%[3] | ~92%[9] | 48-55%[10] |
| Lower Limit of Quantification (LLOQ) | 75 ng/mL[3] | 5 µg/L (5 ng/mL)[9] | 5.021 ng/mL[10] |
| Precision (%CV) | < 10.7%[3] | < 5%[9] | < 15%[10] |
| Matrix Effect | Generally higher | Generally lower[11] | Generally lower |
| Throughput | High | Medium | Low to Medium |
Table 2: Rifampicin Stability During Sample Processing
| Condition | Matrix | Duration | Stability | Reference |
| Room Temperature | Unprocessed Plasma | 24 hours | ≥91% | |
| -20 °C | Unprocessed Plasma | 8 weeks | ≥91% | |
| Freeze-Thaw Cycles (3) | Unprocessed Plasma | N/A | ≥91% | |
| Room Temperature | Extracted Sample | 24 hours | ≥91% | |
| -20 °C | Extracted Sample | 48 hours | ≥91% | |
| 37 °C | 7H9 Broth & L-J Medium | 1 week | ~50% decay | [1] |
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques discussed.
Protocol 1: Solid-Phase Extraction (SPE) of Rifampicin from Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[9]
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., rifampicin-d8).
-
Protein Precipitation: Vortex the mixture to precipitate proteins.
-
Filtration: Filter the sample mixture through a lipid removal filtration plate using a vacuum manifold.
-
Collection: Collect the filtrate for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Rifampicin from Human Plasma
This protocol is based on a method for the estimation of rifampicin in plasma.
-
Sample Preparation: To 100 µL of plasma, add 50 µL of an internal standard solution.
-
Extraction: Add 0.5 mL of ethyl acetate (B1210297) to the sample. Cap the vial and vortex for 10 minutes at 2500 rpm.
-
Phase Separation: Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer 0.4 mL of the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the analytical system.
Protocol 3: Supercritical Fluid Extraction (SFE) of a Lipophilic Drug from Biological Tissue (Representative Protocol)
-
Sample Preparation: Homogenize the tissue sample and mix it with a drying agent (e.g., diatomaceous earth) to increase the surface area.
-
SFE System Setup:
-
Supercritical Fluid: CO₂
-
Modifier: 10-20% Methanol
-
Temperature: 40-60 °C
-
Pressure: 150-300 bar
-
Flow Rate: 1-2 mL/min
-
-
Extraction: Place the prepared sample in the extraction vessel. Pump the supercritical fluid with the modifier through the vessel for a defined period (e.g., 20-30 minutes).
-
Collection: The extract is depressurized into a collection vial containing a suitable solvent (e.g., methanol) to trap the analyte.
-
Analysis: The collected extract can then be analyzed by LC-MS/MS.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding the extraction processes.
References
- 1. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Supercritical fluid extraction as a preparation method for mass spectrometry of dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Supercritical Fluid Technology as a Green Alternative During the Preparation of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing analyte loss during sample preparation for Rifamycin S analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte loss during sample preparation for Rifamycin S analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of Rifamycin S loss during sample preparation?
A1: Rifamycin S is susceptible to degradation under various conditions, leading to analyte loss. The primary causes include:
-
pH Instability: Rifamycin S degrades in both acidic and alkaline conditions. In acidic environments, it can hydrolyze, while in alkaline conditions, it is prone to oxidation.[1][2][3][4]
-
Oxidation: The quinone structure of Rifamycin S makes it susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and the presence of certain metal ions.[1][2]
-
Light Sensitivity: Exposure to light can cause degradation of Rifamycin S.[1]
-
Temperature Sensitivity: Higher temperatures can accelerate the degradation of Rifamycin S.[5]
-
Incomplete Extraction: Suboptimal extraction procedures, including the choice of solvent and pH, can lead to incomplete recovery of Rifamycin S from the sample matrix.
-
Adsorption: Rifamycin S can adsorb to the surfaces of containers and labware, especially if they are not properly silanized.
Q2: How should I prepare stock solutions of Rifamycin S to ensure stability?
A2: Due to its low solubility and stability in aqueous solutions, it is recommended to prepare stock solutions of Rifamycin S in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol.[1] These stock solutions should be stored in small aliquots at -20°C or lower to minimize freeze-thaw cycles.[1] It is advisable to use fresh DMSO, as absorbed moisture can reduce solubility. When preparing working solutions in aqueous buffers, the stock solution should be diluted immediately before use. Aqueous solutions of Rifamycin S are not recommended for long-term storage and should ideally be used within a day.[1]
Q3: What is the optimal pH range for handling Rifamycin S samples?
A3: Rifamycin S is most stable in a neutral to slightly acidic pH range. Based on data for the closely related compound Rifampicin, a pH of around 4.0 provides maximal stability, with rapid degradation occurring in highly acidic (below pH 2) and alkaline conditions.[3][6] For practical purposes during sample preparation, maintaining a pH between 4 and 7 is recommended.
Q4: Can I use antioxidants to prevent the degradation of Rifamycin S?
A4: Yes, the addition of antioxidants can help prevent the oxidative degradation of rifamycins (B7979662). Sodium ascorbate (B8700270) has been shown to be effective in preventing the oxidation of Rifampicin to its quinone form.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Rifamycin S | Incomplete Extraction: The extraction solvent may not be optimal for your sample matrix. The pH of the sample may not be suitable for efficient partitioning of Rifamycin S into the organic phase. | - Optimize the extraction solvent. A mixture of a polar and a non-polar solvent may be effective.- Adjust the sample pH to the range of 4-7 before extraction. |
| Analyte Degradation: The sample may have been exposed to adverse pH, light, or temperature conditions. | - Keep samples on ice and protected from light during processing.- Work quickly to minimize the time samples are at room temperature.- Consider adding an antioxidant like ascorbic acid to the sample.[2] | |
| Adsorption to Surfaces: Rifamycin S may be adsorbing to plasticware or glassware. | - Use silanized glassware or low-protein-binding microcentrifuge tubes.- Pre-rinse pipette tips with the sample or standard solution. | |
| High Variability in Results | Inconsistent Sample Handling: Variations in incubation times, temperatures, or extraction procedures between samples. | - Standardize all steps of the sample preparation protocol.- Use an internal standard to correct for variations in extraction efficiency and instrument response.[7] |
| Precipitate Formation: A precipitate forms after adding the stock solution to an aqueous buffer, indicating poor solubility. | - Increase the proportion of the organic co-solvent in the final solution, ensuring it is compatible with your analytical method.- Prepare a more dilute working solution.[1]- Add the stock solution to the aqueous buffer slowly while vortexing.[1] | |
| Appearance of Unexpected Peaks in Chromatogram | Analyte Degradation: The presence of degradation products such as Rifamycin SV or 3-formylrifamycin SV.[3][8] | - Review the sample handling and storage procedures to minimize degradation (see above).- Characterize the degradation products using mass spectrometry to confirm their identity. |
| Color Change in Solution | Degradation of Rifamycin S: A color change, particularly a fading of the characteristic red-orange color, can indicate degradation. | - Prepare fresh solutions.- Protect solutions from light by using amber vials or covering them with aluminum foil.[1]- Degas solvents to remove dissolved oxygen.[1] |
Quantitative Data Summary
The following tables summarize the stability and recovery of rifamycins under various conditions. Note that much of the available quantitative data is for Rifampicin, a closely related and more extensively studied compound. These data can serve as a valuable guide for handling Rifamycin S.
Table 1: Stability of Rifampicin in Aqueous Solutions at Different pH Values
| pH | Concentration (µg/mL) | Conditions | Observation | Reference |
| 2.0 | 25 | Unbuffered solution | Unstable | [3][6] |
| 3.0 | 25 | Unbuffered solution | More stable than at pH 2.0 | [3][6] |
| 4.0 | 25 | Unbuffered solution | Maximum stability | [3][6] |
| 5.0 | 25 | Unbuffered solution | Stable, similar to pH 4.0 | [6] |
| 6.0 | 25 | Unbuffered solution | Less stable than at pH 4.0-5.0 | [3] |
| 7.0 | 25 | Unbuffered solution | Less stable than at pH 4.0-5.0 | [3] |
| 8.0 | 25 | Unbuffered solution | Unstable | [3] |
| 9.0 | 25 | Unbuffered solution | Unstable | [3] |
Data is for Rifampicin and indicates general trends expected for Rifamycin S.
Table 2: Stability of Rifampicin in Human Plasma Under Different Storage Conditions
| Storage Condition | Analyte Stability | Reference |
| 24 hours at room temperature (unprocessed) | ≥91% | [9] |
| 8 weeks at -20°C (unprocessed) | ≥91% | [9] |
| 3 freeze-thaw cycles (unprocessed) | ≥91% | [9] |
| 24 hours at room temperature (extracted) | ≥91% | [9] |
| 48 hours at -20°C (extracted) | ≥91% | [9] |
Data is for Rifampicin and indicates general trends expected for Rifamycin S.
Table 3: Recovery of Rifamycins Using Different Sample Preparation Techniques
| Technique | Analyte | Matrix | Recovery | Reference |
| Protein Precipitation (Acetonitrile) | Rifampicin | Human Plasma | ~95% | [9] |
| Solid-Phase Extraction (C18) | Rifampicin | Human Serum | ~91.4% | [10] |
| Liquid-Liquid Extraction (methyl tert-butyl ether and dichloromethane) | Rifampicin | Human Plasma | ~95% | [9] |
Experimental Protocols
Protocol 1: Protein Precipitation for Rifamycin S Extraction from Plasma
This protocol is adapted from a validated method for Rifampicin in human plasma.[7]
Materials:
-
Human plasma containing Rifamycin S
-
Internal standard (IS) solution (e.g., a stable isotope-labeled Rifamycin S or a structurally similar compound)
-
Methanol
-
Precipitation solvent: 0.1% Trifluoroacetic acid in Acetonitrile (B52724) (TFA:ACN, 0.1/99.9 v/v)
-
Type 1 Water
-
Microcentrifuge tubes (1.5 mL, low-protein-binding)
-
Vortex mixer
-
Refrigerated centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 25 µL of methanol.
-
Vortex the sample for 10 seconds.
-
Add 150 µL of the cold (4°C) precipitation solvent (0.1% TFA in ACN).
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for at least 1 hour to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 x g for 20 minutes at 10°C.
-
Carefully transfer 100 µL of the supernatant to a clean tube or an HPLC vial insert.
-
Dilute the supernatant with 150 µL of Type 1 water.
-
Mix the sample and inject it into the HPLC or LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Rifamycin S from Serum
This protocol is based on a method for Rifampicin extraction from serum.[10]
Materials:
-
Human serum containing Rifamycin S
-
SPE cartridges (e.g., C18 bonded phase)
-
Acetonitrile
-
Deionized water
-
SPE vacuum manifold
-
HPLC or LC-MS/MS system
Procedure:
-
Condition the SPE cartridge: Pass 1.5 mL of acetonitrile through the cartridge, followed by 4 mL of deionized water at a flow rate of 2 mL/min. Do not allow the cartridge to dry out.
-
Load the sample: Apply 0.75 mL of the serum sample to the conditioned SPE cartridge at a flow rate of 1 mL/min.
-
Wash the cartridge: Wash the cartridge with 4.5 mL of deionized water to remove interfering substances.
-
Elute the analyte: Elute the Rifamycin S from the cartridge with 0.5 mL of acetonitrile.
-
Analysis: The eluate can be directly injected into the HPLC or LC-MS/MS system, or it can be evaporated to dryness and reconstituted in the mobile phase.
Visualizations
Caption: Experimental workflow for Rifamycin S sample preparation.
Caption: Simplified degradation pathways of Rifamycin S.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin [jcps.bjmu.edu.cn]
- 9. saudijournals.com [saudijournals.com]
- 10. ptfarm.pl [ptfarm.pl]
Impact of light exposure on the stability of Rifamycin S and its solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Rifamycin (B1679328) S and its solutions, with a specific focus on the impact of light exposure.
Frequently Asked Questions (FAQs)
Q1: How stable is Rifamycin S in solution under typical laboratory conditions?
Rifamycin S, like other members of the rifamycin class, is susceptible to degradation. Its stability is influenced by several factors including pH, temperature, and exposure to light and oxygen.[1] In aqueous solutions, it is recommended to use freshly prepared solutions. For storage, stock solutions are typically prepared in organic solvents like DMSO and stored at -20°C or -80°C in small, light-protected aliquots to minimize degradation from repeated freeze-thaw cycles.
Q2: My Rifamycin S solution has changed color. What does this indicate?
A color change in your Rifamycin S solution is a primary indicator of chemical degradation. Rifamycin S in solution typically has a purple or deep red color. This color is due to the naphthoquinone chromophore in its structure.[2] Degradation, often through oxidation or hydrolysis, can alter this chromophore, leading to a noticeable change in the solution's appearance. It is crucial to discard solutions that have visibly changed color, as the presence of degradation products can compromise experimental results.
Q3: What is the primary degradation pathway for Rifamycin S when exposed to light?
While specific data on the direct photolysis of Rifamycin S is limited, the primary degradation mechanism for rifamycins, in general, is oxidation.[3] Rifamycin S is the oxidized quinone form of Rifamycin SV (a hydroquinone).[4] Exposure to light can potentially accelerate oxidative processes, leading to the breakdown of the molecule. Studies on the closely related Rifampicin have shown that direct photolysis (degradation by light alone) is negligibly inefficient, suggesting that Rifamycin S may also be relatively stable to light in the absence of other contributing factors.[5][6][7] However, in the presence of photosensitizers or under conditions that favor oxidation, photodegradation can be more significant.
Q4: How should I prepare and store Rifamycin S solutions to maximize stability?
To ensure the stability of your Rifamycin S solutions, follow these guidelines:
-
Solvent Choice: Due to its low aqueous solubility, first dissolve Rifamycin S in an organic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution.
-
Protection from Light: Always prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable for freshly prepared solutions.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air (oxygen) and potential contaminants.
-
pH Considerations: Rifamycins are generally more stable in neutral to slightly alkaline conditions and can degrade in acidic or strongly alkaline environments.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low or inconsistent assay results. | Degradation of Rifamycin S in the working solution. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Ensure the stock solution has been stored properly (protected from light, appropriate temperature). Perform a stability check of your stock solution using HPLC. |
| Solution color changes from purple/red to a different shade or becomes lighter. | Chemical degradation, likely oxidation of the Rifamycin S molecule. | Discard the solution immediately. Prepare a fresh solution following best practices for handling light-sensitive compounds. |
| Precipitate forms in the aqueous working solution. | Low aqueous solubility of Rifamycin S. The concentration may be too high for the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low enough to be compatible with your aqueous system. Prepare a more dilute working solution if necessary. |
| High variability between replicate experiments. | Inconsistent handling of Rifamycin S solutions, leading to variable degradation. | Standardize your protocol for solution preparation, storage, and handling. Ensure all solutions are treated identically regarding light exposure and time between preparation and use. Include a "dark control" sample in your experiments to differentiate between light-induced and other forms of degradation. |
Quantitative Data on Rifamycin Stability
Quantitative data on the direct photodegradation of Rifamycin S is scarce in the literature. However, studies on the closely related compound, Rifampicin, provide valuable insights.
Table 1: Stability Data for Rifampicin under Different Conditions
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Degradation (%) | Time | Reference |
| Rifampicin | Direct Photolysis (365 nm UV light) | - | - | "Negligibly inefficient" | - | [5][7] |
| Rifampicin | Photocatalysis (UV + TiO₂) | 0.016 ± 0.002 min⁻¹ | ~43 min | - | - | [5][6] |
| Rifampicin | Acid-induced degradation | - | - | Slight degradation | - | [8] |
| Rifampicin | Base-induced degradation | - | - | Substantial degradation | - | [8] |
| Rifampicin | Peroxide-induced degradation | - | - | Very slight degradation | - | [8] |
Note: The data above is primarily for Rifampicin and should be considered indicative for Rifamycin S. The term "negligibly inefficient" for direct photolysis suggests that light alone is not a major factor for rapid degradation under the tested conditions.
Experimental Protocols
Protocol: Forced Photostability Study of Rifamycin S Solution
This protocol is based on ICH Q1B guidelines for photostability testing and is designed to assess the impact of light on Rifamycin S in solution.
1. Materials:
-
Rifamycin S powder
-
HPLC-grade DMSO
-
Appropriate aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Transparent glass vials (e.g., quartz or borosilicate)
-
Aluminum foil
-
Photostability chamber with a calibrated light source providing both UV and visible light (e.g., xenon lamp or metal halide lamp)
-
Calibrated HPLC system with a UV-Vis detector and a C18 column
2. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve Rifamycin S in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Sample Preparation:
-
Dilute the stock solution with the aqueous buffer to the desired final concentration (e.g., 50 µg/mL) in several transparent vials.
-
Prepare a "dark control" sample by wrapping one of the vials completely in aluminum foil.
-
-
Light Exposure:
-
Place the transparent vials and the dark control vial in the photostability chamber.
-
Expose the samples to a light source compliant with ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each exposed sample and the dark control.
-
-
HPLC Analysis:
-
Immediately analyze the withdrawn aliquots using a validated, stability-indicating HPLC method.
-
Mobile Phase Example: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.075 M monopotassium phosphate).
-
Detection: Monitor at a wavelength corresponding to the absorbance maximum of Rifamycin S (typically around 445 nm, though the full spectrum should be checked).
-
-
Data Evaluation:
-
Calculate the percentage of Rifamycin S remaining at each time point relative to the initial concentration (time 0).
-
Compare the degradation of the light-exposed samples to the dark control to determine the extent of photodegradation.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Caption: Experimental workflow for a photostability study of Rifamycin S.
Caption: Troubleshooting logic for Rifamycin S stability issues.
Caption: The relationship between Rifamycin SV and S and the likely oxidative degradation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of Rifamycins for M. Smegmatis with Comparison of Oxidation and Binding to Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerobic oxidation of rifamycin SV to rifamycin S catalyzed by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. docsdrive.com [docsdrive.com]
Strategies to prevent the conversion of Rifamycin S to Rifamycin SV during analysis
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the unintended conversion of Rifamycin (B1679328) S to Rifamycin SV during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is the chemical relationship between Rifamycin S and Rifamycin SV?
Rifamycin S is the oxidized form of Rifamycin SV. The conversion between the two is a reversible redox reaction. During analysis, the primary goal is to maintain Rifamycin S in its oxidized state and prevent its reduction to Rifamycin SV.
Q2: What are the primary factors that can cause the conversion of Rifamycin S to Rifamycin SV during analysis?
The conversion of Rifamycin S to Rifamycin SV is a reduction reaction. This can be triggered by:
-
Presence of reducing agents: Any reducing agents in your sample matrix or analytical reagents can facilitate the conversion. Ascorbic acid, for instance, is known to reduce Rifamycin S to Rifamycin SV.[1][2]
-
pH of the solution: While specific pH stability data for Rifamycin S is limited, related rifamycins (B7979662) show pH-dependent stability. For Rifampicin, maximum stability is observed in near-neutral solutions.[3] Extreme pH values should be avoided.
-
Sample matrix components: Endogenous reducing agents in biological matrices (e.g., plasma, tissue homogenates) can contribute to the conversion.
-
Photochemical reactions: Rifamycins can be sensitive to light, which may induce redox reactions.
Q3: How can I prevent the conversion of Rifamycin S to Rifamycin SV during sample storage?
Proper storage is critical. For any rifamycin-related compounds, it is advisable to:
-
Store samples at ultra-low temperatures, such as -80°C, to minimize chemical reactions.[4]
-
Protect samples from light by using amber vials or wrapping them in aluminum foil.[5]
-
Store samples under an inert atmosphere (e.g., nitrogen or argon) if they are to be stored for extended periods, to prevent potential unwanted redox reactions.
Q4: Are there any chemical stabilizers I can add to my samples to prevent the conversion of Rifamycin S to Rifamycin SV?
Care must be taken when adding stabilizers. While antioxidants are often used to prevent degradation, many common antioxidants are reducing agents and would promote the conversion of Rifamycin S to Rifamycin SV. Therefore, the addition of agents like ascorbic acid should be avoided. The focus should be on maintaining a controlled environment (pH, temperature, light) and minimizing the presence of reducing species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak corresponding to Rifamycin SV is observed in a pure Rifamycin S standard. | The solvent for the standard may contain impurities that are reducing agents. The standard may have been exposed to light or inappropriate temperatures. | Prepare fresh standards in high-purity solvents. Ensure proper storage of both the stock powder and the prepared solutions (amber vials, -80°C). |
| The concentration of Rifamycin S decreases over time, with a corresponding increase in Rifamycin SV. | The sample matrix contains endogenous reducing agents. The analytical conditions are promoting the reduction of Rifamycin S. | Optimize the sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Evaluate the mobile phase composition and pH to ensure they are not contributing to the reduction. |
| Inconsistent and non-reproducible results for Rifamycin S quantification. | The conversion of Rifamycin S to Rifamycin SV is occurring variably across different samples. | Standardize all sample handling and analysis times. Ensure all samples are treated identically from collection to analysis. Implement strict light and temperature controls throughout the entire workflow. |
Quantitative Data Summary
The stability of rifamycins is influenced by several factors. The following table summarizes stability data for Rifampicin, a closely related compound, which can provide insights into the handling of Rifamycin S.
| Parameter | Condition | Effect on Rifampicin Stability | Reference |
| pH | Acidic (e.g., pH 2) | Hydrolysis to 3-formyl-rifamycin | [3] |
| pH | Alkaline (e.g., pH 7.5-9.0) in the presence of oxygen | Oxidation to rifampicin-quinone | [3] |
| pH | Near-neutral | Maximum stability | [3] |
| Temperature | Elevated temperatures | Increased degradation | [6] |
| Solvent | Higher dielectric constant | Accelerated degradation | [6] |
| Additives | Ascorbic acid | Prevents oxidation (promotes reduction) | [3][4] |
Experimental Protocols
Recommended Protocol for the Analysis of Rifamycin S by LC-MS/MS
This protocol is designed to minimize the in-process conversion of Rifamycin S to Rifamycin SV.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 column with a particle size of 1.8 µm is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution should be optimized to ensure separation of Rifamycin S from Rifamycin SV and other potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific transitions for Rifamycin S and Rifamycin SV should be optimized.
Visualizations
Chemical Conversion Pathway
Caption: Redox conversion between Rifamycin S and Rifamycin SV.
Recommended Analytical Workflow
References
- 1. US3884763A - Production of rifamycin s and rifamycin sv by micromonospora chalcea - Google Patents [patents.google.com]
- 2. US4431735A - Biological process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. STUDIES ON SOME FACTORS AFFECTING THE STABILITY OF RIFAMPICIN IN SOLUTION [bpsa.journals.ekb.eg]
Validation & Comparative
Cross-Validation of HPLC and LC-MS/MS Methods for Rifamycin Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of rifamycin (B1679328) antibiotics is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Method Performance Comparison
The choice between HPLC and LC-MS/MS for rifamycin analysis hinges on the specific requirements of the assay, such as sensitivity, selectivity, and throughput. While HPLC-UV is a robust and widely available technique, LC-MS/MS generally offers superior sensitivity and specificity. The following tables summarize the key performance parameters for rifampicin (B610482) analysis using both methods, compiled from various validated studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.3 - 40 µg/mL[1][2] | 5 - 40,000 ng/mL (0.005 - 40 µg/mL)[3][4] |
| Limit of Detection (LOD) | 0.208 - 0.2345 µg/mL[2][5] | Not explicitly stated, but LLOQ is very low |
| Lower Limit of Quantification (LLOQ) | 0.3 - 0.632 µg/mL[1][2] | 5 - 75 ng/mL (0.005 - 0.075 µg/mL)[3][6][7] |
| Accuracy (% Bias or % Deviation) | ≤ 6.0%[1] | < 15% (often < 10.0%)[6][7] |
| Precision (% CV or % RSD) | ≤ 9.7%[1] | < 15% (often < 5.8%)[6][7] |
| Analysis Run Time | 8 - 12.86 minutes[1][8] | 2.1 - 4 minutes[3][6][9] |
| Sample Volume | ≥ 200 µL[3] | 50 µL[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of rifampicin in human plasma.
HPLC-UV Method Protocol
This protocol is based on a validated method for the determination of rifampicin in human plasma.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of an internal standard working solution (e.g., hydrochlorothiazide).
-
Vortex for 10 seconds.
-
Add 3 mL of an extraction solvent mixture (methyl tert-butyl ether and dichloromethane, 70:30, v/v).
-
Vortex for 3 minutes, then centrifuge at 4200 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 100 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Atlantis dC18 column.
-
Mobile Phase: A mixture of 0.01 M monobasic sodium phosphate (B84403) and acetonitrile (B52724) (60:40, v/v), with the pH of the aqueous component adjusted to 4.5.[1]
-
Flow Rate: 1.0 mL/minute.[1]
-
Detection: UV detector set at 337 nm.[1]
-
Run Time: 8 minutes.[1]
-
LC-MS/MS Method Protocol
This protocol is a summary of a rapid and sensitive method for rifampicin quantification in human plasma.[3][4]
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Cross-Validation Workflow
The process of cross-validating two distinct analytical methods involves a systematic comparison of their performance characteristics using the same set of quality control samples and, ideally, patient samples. This ensures a direct and unbiased evaluation.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Concluding Remarks
The cross-validation of analytical methods is paramount in regulated environments to ensure data integrity and consistency. For the analysis of rifamycins, both HPLC-UV and LC-MS/MS have their merits.
-
HPLC-UV is a cost-effective and reliable method suitable for routine analysis where high sensitivity is not a primary requirement. It is robust and widely available in most analytical laboratories.
-
LC-MS/MS is the preferred method for applications demanding high sensitivity and selectivity, such as pharmacokinetic studies in pediatrics where sample volumes are limited, or when analyzing complex biological matrices.[3] The significantly shorter run times also offer higher throughput for large sample batches.[3][4]
Ultimately, the choice of method should be based on a "fit-for-purpose" approach, considering the specific analytical challenge, available resources, and regulatory requirements. This guide provides the foundational data to make an informed decision.
References
- 1. saudijournals.com [saudijournals.com]
- 2. scispace.com [scispace.com]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. ijper.org [ijper.org]
Quantitative Purity Assessment of Rifamycin S Standard: A Comparative Guide to qNMR and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical standards like Rifamycin S is paramount for ensuring the quality, safety, and efficacy of therapeutic agents. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of Rifamycin S, supported by established experimental protocols and comparative data principles.
Principles of Purity Analysis: qNMR vs. HPLC
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination. It offers a direct measurement of a compound's purity by comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity and concentration.[1][2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal, allowing for absolute quantification without the need for a specific reference standard for each impurity.[1]
High-Performance Liquid Chromatography (HPLC), a cornerstone in pharmaceutical analysis, separates components of a mixture based on their differential interactions with a stationary and a mobile phase. Purity is typically determined by area normalization, where the main peak's area is expressed as a percentage of the total area of all detected peaks.[3] This method is highly sensitive for detecting trace impurities, provided they have a chromophore that absorbs at the detection wavelength.[4]
Comparative Analysis of Purity Assessment Methods
Both qNMR and HPLC are robust methods for purity determination, but their orthogonal nature—relying on different physicochemical principles—makes them complementary for a comprehensive purity assessment.
| Feature | qNMR | HPLC |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of components between a mobile and stationary phase. |
| Quantification | Absolute quantification using a certified internal standard.[1] | Relative quantification by area percent; can be absolute with specific impurity standards. |
| Reference Standard | Requires a certified internal standard of a different chemical structure.[2] | Requires a reference standard of the analyte; specific standards needed for accurate impurity quantification. |
| Selectivity | High, based on unique proton signals. | High, based on chromatographic separation. |
| Sensitivity | Generally lower than HPLC for trace impurities. | High sensitivity for UV-active impurities.[4] |
| Sample Throughput | Can be faster for single samples. | Higher throughput with an autosampler for multiple samples. |
| Universality | Universal detection for soluble compounds with NMR-active nuclei. | Requires impurities to have a chromophore for UV detection.[4] |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | More complex, involving mobile phase preparation and potential sample extraction. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol for Rifamycin S
This protocol is adapted from general qNMR guidelines for pharmaceutical standards.
1. Materials and Reagents:
-
Rifamycin S standard
-
Certified internal standard (e.g., Maleic Anhydride, Dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Rifamycin S standard into a vial.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 1.0 mL).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton of interest (a delay of 60 seconds is often sufficient for macrolides).[4]
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals of interest)
-
Acquisition Time: ≥ 3 seconds
-
Temperature: 298 K
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of Rifamycin S (e.g., the vinyl proton H-29 at ~6.2 ppm or the aromatic proton H-3 at ~7.6 ppm) and a signal from the internal standard.[5][6]
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Rifamycin S
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol for Rifamycin S
This protocol is based on established methods for Rifampicin and related compounds, which are suitable for Rifamycin S analysis.[7][8]
1. Materials and Reagents:
-
Rifamycin S standard
-
HPLC-grade acetonitrile (B52724) and methanol
-
Monopotassium phosphate
-
Citric acid
-
HPLC-grade water
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid (e.g., 31:31:35:3 v/v/v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Sample Preparation:
-
Prepare a stock solution of the Rifamycin S standard in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis and Purity Calculation:
-
Inject the sample solution into the HPLC system.
-
Identify the peak corresponding to Rifamycin S based on its retention time.
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity using the area normalization method:
Visualizing the Workflow
Logical Relationship of Orthogonal Methods
The use of both qNMR and HPLC provides a more comprehensive and reliable purity assessment.
Conclusion
Both qNMR and HPLC are powerful techniques for the purity assessment of Rifamycin S standards. qNMR offers the advantage of being a primary ratio method that provides absolute purity without the need for specific impurity standards. HPLC excels in the separation and detection of trace impurities, providing a detailed impurity profile. For the highest level of confidence in purity assessment, a cross-validation approach utilizing both of these orthogonal methods is strongly recommended. This integrated strategy ensures a more comprehensive and reliable characterization of the Rifamycin S standard, which is critical for its use in research and drug development.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. asdlib.org [asdlib.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin [jcps.bjmu.edu.cn]
- 8. ijpca.org [ijpca.org]
Performance of Rifamycin S Certified Reference Material in Inter-Laboratory Studies: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accuracy and consistency of analytical results are paramount. Certified Reference Materials (CRMs) play a crucial role in achieving this by providing a benchmark for method validation, calibration, and quality control. This guide provides an objective evaluation of the performance of Rifamycin S Certified Reference Material through the lens of inter-laboratory studies, offering insights into its reliability and comparability.
The Role of Inter-Laboratory Studies in CRM Validation
Inter-laboratory studies are a cornerstone in the validation and certification of reference materials. By involving multiple laboratories in the analysis of the same material, these studies provide a robust assessment of the material's properties and the reliability of the analytical methods used. The data generated from such collaborative trials are essential for establishing a certified value with a high degree of confidence and for understanding the expected variability between different laboratories.
Case Study: EDQM Collaborative Study for Rifamycin Potency Establishment
A collaborative study coordinated by the European Directorate for the Quality of Medicines (EDQM) to establish the potency of a new batch of Rifamycin reference substance provides a practical example of an inter-laboratory evaluation. While the primary goal was to assign a potency value to a new reference standard, the study design and the data generated are directly relevant to understanding the performance of a Rifamycin CRM in a real-world, multi-laboratory setting.
Six laboratories from different European Union countries participated in this study to determine the potency of Rifamycin batch 4. The established potency was determined to be 870 IU/mg based on the statistical analysis of the results from all participating laboratories[1].
Data Presentation
The following table summarizes the key findings from the EDQM collaborative study, showcasing the consistency of results across participating laboratories and the final certified value.
| Parameter | Value | Source |
| Number of Participating Laboratories | 6 | [1] |
| Methodology | Microbiological Assay (diffusion method) | [1] |
| Test Microorganism | Kocuria rhizophila (ATCC 9341) | [1] |
| Established Potency of Rifamycin Batch 4 | 870 IU/mg | [1] |
| Example of Individual Laboratory Result (Combined 6 samples) | 892 IU/mL | [1] |
| Confidence Limits for Homogeneity (95%) | 96.6% - 103.53% | [1] |
Experimental Protocols
The successful implementation of an inter-laboratory study hinges on a well-defined and harmonized experimental protocol. The methodology employed in the EDQM study for Rifamycin potency determination serves as a detailed example.
Microbiological Assay for Potency Determination
The potency of Rifamycin was determined using a microbiological diffusion assay as specified in the European Pharmacopoeia[1]. The principle of this method is based on the dose-response relationship where the concentration of the antibiotic is proportional to the inhibition of growth of a susceptible microorganism.
Key steps in the protocol include:
-
Preparation of Materials:
-
Three vials of the World Health Organization (WHO) standardized reference substance of Rifamycin (approximately 887 IU/mg) were provided to each laboratory.
-
Six vials of the candidate Rifamycin powder (batch 4) were also supplied to each participant.
-
A standardized culture of the test microorganism, Kocuria rhizophila (ATCC 9341), was used.
-
A specific cultivation medium (Medium A) as per the European Pharmacopoeia was prepared.
-
A buffer solution at pH 7 was used for dilutions.
-
-
Preparation of Standard and Sample Solutions:
-
Stock solutions of both the reference standard and the test sample were prepared according to the protocol provided by the EDQM.
-
Three different dose levels (dilutions of 1/33.75, 1/22.5, and 1/15) were prepared for both the reference and the test samples to ensure the validity of the assay.
-
-
Assay Procedure:
-
The prepared medium was inoculated with the test microorganism and poured into plates.
-
After solidification, four metal cylinders were placed on the surface of the agar.
-
A defined volume (0.4 ml/cylinder) of the standard and sample dilutions was dispensed into the cylinders.
-
-
Data Analysis:
-
The diameter of the inhibition zones was measured.
-
The potency of the test sample was calculated by comparing its inhibition zones with those of the reference standard using a statistical model (parallel lines) and specialized software (SAS System program and CombiStats)[1].
-
Mandatory Visualization
The following diagram illustrates the typical workflow of an inter-laboratory study for the evaluation of a certified reference material.
Comparison with Alternatives
While this guide focuses on the performance of a Rifamycin S CRM validated through an inter-laboratory study, it is important to consider the alternatives.
-
In-house or Secondary Reference Standards: Many laboratories develop their own in-house reference standards. While cost-effective, these standards lack the rigorous characterization and external validation of a CRM. Their use can lead to a lack of traceability and comparability of results between different laboratories.
-
Commercially Available Non-Certified Reference Materials: These materials may be of high purity but have not undergone the comprehensive characterization and inter-laboratory testing required for certification. This can introduce a higher level of uncertainty in analytical measurements.
The primary advantage of using a Rifamycin S CRM that has been characterized through a comprehensive inter-laboratory study is the assurance of its certified property value, its associated uncertainty, and its traceability to a higher-order standard. This provides a solid foundation for producing accurate and reproducible results, which is critical for regulatory submissions and ensuring product quality and safety.
References
A Comparative Guide to Analytical Methods for Detecting Rifamycin S Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation and detection of impurities in Rifamycin (B1679328) S. Ensuring the purity of active pharmaceutical ingredients (APIs) like Rifamycin S is critical for the safety and efficacy of the final drug product. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) for this purpose, supported by experimental data and detailed protocols.
Introduction to Rifamycin S and its Impurities
Rifamycin S is a key intermediate in the synthesis of various rifamycin-class antibiotics.[1] Impurities can arise during the manufacturing process or through degradation and can include related substances such as Rifamycin O, Rifamycin B, Rifamycin Y, as well as process-related impurities and degradation products.[2][3] Rigorous analytical testing is essential to identify and quantify these impurities to ensure the quality of the drug substance.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate and efficient detection of impurities. This section compares the performance of HPLC, UPLC, and SFC.
Table 1: Performance Comparison of HPLC, UPLC, and SFC for Rifamycin S Impurity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes columns with sub-2 µm particles, operating at higher pressures. | Separation using a supercritical fluid (typically CO2) as the mobile phase. |
| Typical Run Time | 30-60 minutes | 5-15 minutes | < 10 minutes[4] |
| Resolution | Good | Excellent | Excellent, offers different selectivity compared to HPLC/UPLC.[4] |
| Sensitivity | Good | Excellent | Good to Excellent |
| Solvent Consumption | High | Low | Very Low (primarily CO2)[5] |
| Throughput | Low to Medium | High | High |
Quantitative Data Summary
The following tables summarize the validation parameters for an HPLC-UV method adapted for Rifamycin S impurity detection, based on published data for related rifamycin compounds.
Table 2: HPLC-UV Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for HPLC and SFC analysis of Rifamycin S impurities.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established protocols for rifamycin-related compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly employed. The specific gradient program should be optimized to achieve the best separation of all known impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the Rifamycin S sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC) Method
This method is based on a published protocol for the analysis of rifampicin (B610482) and its impurities, including Rifamycin SV.[4]
-
Instrumentation: An SFC system with a photodiode array (PDA) detector.[5]
-
Column: A packed diol column is often suitable.[4]
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol (B129727) with 0.1% ammonium (B1175870) formate (B1220265) and 2% water.[4]
-
-
Gradient Program: A gradient elution is used to separate all impurities within a short run time. For instance, a gradient from a low percentage of the modifier to a higher percentage over a few minutes.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 40°C.
-
Back Pressure: 150 bar.
-
Detection: PDA detection, with a primary wavelength of 254 nm.[5]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the Rifamycin S sample in a suitable organic solvent like methanol or acetonitrile to a concentration of about 1 mg/mL.
Method Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of a method for detecting Rifamycin S impurities, in accordance with ICH guidelines.
References
- 1. Rifamycin S | C37H45NO12 | CID 6436726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rifamycin Impurities | SynZeal [synzeal.com]
- 3. veeprho.com [veeprho.com]
- 4. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
Safety Operating Guide
Proper Disposal of Rifamycin S: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Rifamycin S is a critical component of laboratory safety and chemical management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of Rifamycin S waste, minimizing environmental impact and ensuring regulatory compliance.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines and the substance's Safety Data Sheet (SDS). Rifamycin S is classified as a substance that may cause damage to organs and is very toxic to aquatic life with long-lasting effects[1][2].
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling Rifamycin S for disposal[3]:
-
Eye Protection: Safety glasses or goggles conforming to NIOSH (US) or EN 166 (EU) standards.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary[3].
Quantitative Data
Specific quantitative thresholds for the disposal of Rifamycin S, such as concentration limits for different waste streams, are not universally defined and are typically determined by local, state, and federal regulations, as well as the policies of the designated waste management facility. The following table summarizes key physical and chemical properties of Rifamycin S relevant to its handling and storage.
| Property | Value |
| Melting Point | 179-181°C (decomposes)[1][4] |
| Boiling Point | 917.4°C at 760 mmHg[1] |
| Solubility | Slightly soluble in Benzene, Chloroform, Methanol[1] |
| Hazard Statements | H371: May cause damage to organs. H410: Very toxic to aquatic life with long lasting effects.[1][2] |
Step-by-Step Disposal Protocol
The standard procedure for the disposal of Rifamycin S waste in a laboratory setting involves segregation, containment, labeling, and transfer to a licensed waste contractor.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of Rifamycin S waste.
Detailed Methodologies
1. Waste Identification and Segregation:
-
Properly classify all materials that have come into contact with Rifamycin S as pharmaceutical waste. This includes expired or unused pure substances, contaminated lab materials (e.g., gloves, wipes, glassware), and solutions containing Rifamycin S.
-
Segregate Rifamycin S waste from general laboratory or municipal trash. It must be managed as a distinct and regulated waste stream[3].
-
While some forms of Rifamycin SV sodium salt may not be classified as hazardous under the Resource Conservation and Recovery Act (RCRA), it is best practice to handle all pharmaceutical waste with caution[3].
2. Containment and Labeling:
-
Collect solid Rifamycin S waste and contaminated materials in a designated, leak-proof chemical waste container[3].
-
Ensure the container is securely sealed to prevent any leakage.
-
Clearly label the waste container with "Hazardous Waste" (if applicable), the chemical name "Rifamycin S," and any other information required by your institution and local regulations[3].
3. Storage:
-
Store the sealed waste container in a designated and secure area.
-
The storage area should be away from incompatible materials such as strong acids, alkalis, or oxidizing agents.
4. Disposal:
-
The preferred and most common method for the disposal of pharmaceutical waste is high-temperature incineration at a licensed facility[3]. This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Disposal must be carried out through a licensed and certified hazardous waste disposal company[3][5].
-
Never attempt to dispose of Rifamycin S through standard trash or down the sewer system[3].
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as described above.
-
Avoid the formation of dust[6].
-
Contain the spill to prevent further spread.
-
Sweep up or absorb the spilled material and place it into a suitable, labeled container for disposal[4][6].
-
Decontaminate the spill area and any equipment used for cleanup.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Rifamycin S (Standard)
Comprehensive Safety and Handling Guide for Rifamycin S
This document provides essential safety protocols, operational procedures, and disposal plans for handling Rifamycin S in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment for researchers, scientists, and drug development professionals. The toxicological properties of Rifamycin S have not been fully investigated, and it should be handled as a potentially hazardous substance.[1]
Hazard Identification
Rifamycin S may cause damage to organs through single exposure and is very toxic to aquatic life with long-lasting effects.[2][3]
GHS Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2][3][4]
-
P270: Do not eat, drink or smoke when using this product.[2][3][4]
-
P501: Dispose of contents/container in accordance with local regulations.[2][3][4]
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and PPE are the first line of defense against potential exposure. All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood or another form of local exhaust ventilation, especially when handling the powder form to prevent dust formation.[1][5] An accessible safety shower and eye wash station are essential.[1][4]
The following table summarizes the recommended personal protective equipment for handling Rifamycin S.
| Protection Type | Specification | Rationale | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | To prevent eye contact which may cause irritation. | [1][4][5] |
| Skin Protection | Impermeable and chemical-resistant gloves (e.g., nitrile). Lab coat or impervious protective clothing. | To prevent skin contact. Gloves should be inspected before use and removed using the proper technique. | [1][4][5][6] |
| Respiratory Protection | NIOSH-approved respirator. | Required when there is a risk of inhalation, such as when handling the solid powder, and engineering controls are not sufficient to control airborne levels. | [4][5][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial to minimize risks during the handling of Rifamycin S.
1. Preparation:
-
Consult SDS: Always review the latest Safety Data Sheet (SDS) for Rifamycin S before beginning work.[5]
-
Designate Area: Perform all manipulations in a designated area, such as a chemical fume hood, to minimize exposure.[5]
-
Assemble Materials: Ensure all necessary PPE, spill kits, and designated waste containers are readily accessible before starting.[5]
2. Handling:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Handle the solid powder carefully to avoid the formation of dust and aerosols.[4][6]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5] Avoid inhalation of any vapors or mists.[4]
-
General Conduct: Do not eat, drink, or smoke in the handling area.[1][3][4] Avoid all personal contact, including inhalation.[7]
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[1][4][5] Recommended storage temperature for the powder is -20°C.[4]
Workflow for Handling Rifamycin S
Caption: Workflow diagram illustrating the key procedural steps for safely handling Rifamycin S.
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate personnel to a safe area.[4]
-
Wear full personal protective equipment, including respiratory protection.[4]
-
Prevent the substance from entering drains or water courses.[2][4]
-
For solids, sweep up and shovel into a suitable, closed container for disposal.[8] For solutions, absorb with an inert material (e.g., diatomite) and dispose of the contaminated material.[4]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][5]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2][3]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[2][3][6]
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Call a physician immediately.[3][4]
Disposal Plan
Proper disposal of Rifamycin S and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
1. Waste Segregation:
-
Do not mix Rifamycin S waste with general laboratory or municipal trash. It must be handled as a distinct pharmaceutical waste stream.[9]
-
Segregate waste into categories: unused pure substance, contaminated lab materials (gloves, wipes, glassware), and solutions.[9]
2. Containment and Labeling:
-
Place all waste into a designated, leak-proof, and clearly labeled chemical waste container.[9]
-
The label should include the chemical name "Rifamycin S" and any other information required by your institution's Environmental Health and Safety (EHS) guidelines.[9]
3. Storage and Disposal:
-
Store sealed waste containers in a designated, secure area away from incompatible materials like strong oxidizing agents.[1][9]
-
Disposal must be conducted through a licensed and certified hazardous waste disposal company.[9]
-
The preferred method for pharmaceutical waste is high-temperature incineration at a licensed facility.[9]
-
Never dispose of Rifamycin S via standard trash or down the sewer system.[9]
Physicochemical Data
The following table summarizes key quantitative data for Rifamycin S.
| Property | Value | Source(s) |
| Molecular Formula | C37H45NO12 | [4] |
| Molecular Weight | 695.75 g/mol | [3][4] |
| Appearance | Orange to Dark Orange solid | [3] |
| Melting Point | 179-181 °C (decomposes) | [3][4] |
| Boiling Point | ~917.4 °C at 760 mmHg | [3] |
| Density | ~1.33 g/cm³ | [3] |
| Occupational Exposure Limits | Not established. Handle with caution and keep exposure as low as possible. | [4][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Rifamycin S - Safety Data Sheet [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. kmpharma.in [kmpharma.in]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
